Paromomycin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-LSWIJEOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1)) | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023424 | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.97e+01 g/L | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7542-37-2, 1263-89-4 | |
| Record name | Paromomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01421 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paromomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROMOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Paromomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Paromomycin's Mechanism of Action on 16S Ribosomal RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound interacts with the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S), leading to inhibition of protein synthesis and eventual cell death. We will delve into the specific binding site, the conformational changes induced in the rRNA, and the consequential effects on translational fidelity and translocation. This guide also presents detailed experimental protocols for key techniques used to elucidate this mechanism, along with a compilation of relevant quantitative data and visual representations of the molecular interactions and experimental workflows.
Core Mechanism of Action
This compound's primary target is the A-site (aminoacyl-tRNA binding site) within the decoding center of the 16S rRNA in the 30S ribosomal subunit.[1][2][3] Its binding to this crucial site disrupts the accuracy and efficiency of protein synthesis through a multi-faceted mechanism.
Binding to the A-Site
This compound binds to a specific pocket in the A-site of the 16S rRNA.[1][2] This binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the antibiotic and the rRNA nucleotides. Key residues in the 16S rRNA that are crucial for this interaction include universally conserved adenines A1492 and A1493.[2]
Induction of Conformational Changes
Upon binding, this compound induces a significant conformational change in the A-site. Specifically, it causes the two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[2] This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.
Disruption of Translational Fidelity
The this compound-induced conformational change is the primary reason for the observed increase in translational errors, or misreading of the mRNA codon.[1][2] By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This makes it easier for incorrect amino acids to be incorporated into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.[1]
Inhibition of Translocation
In addition to promoting misreading, this compound also inhibits the translocation step of elongation.[1] Translocation is the process by which the ribosome moves one codon down the mRNA, a crucial step for the continuation of protein synthesis. This compound's binding to the A-site interferes with the necessary conformational rearrangements of the ribosome required for efficient translocation, effectively stalling protein synthesis.[1]
Quantitative Data
The interaction of this compound with the ribosomal A-site and its effects on translation have been quantified through various biochemical and biophysical assays.
| Parameter | Organism/System | Value | Reference |
| Binding Affinity (Kd) | |||
| This compound to Leishmania mexicana rRNA | Leishmania mexicana | (1.7 ± 0.3) × 10⁻³ M | [4] |
| Neomycin B to Leishmania mexicana rRNA | Leishmania mexicana | (6.2 ± 0.7) × 10⁻⁴ M | [4] |
| This compound to 1408G mutant 30S subunits | E. coli | ~10-fold decrease in affinity compared to wild-type | [5] |
| Translational Misreading | |||
| This compound-induced misreading frequency (Leucine for Phenylalanine) | Leishmania mexicana cell-free system (20 μM this compound) | ~15-fold increase | [4] |
| This compound-induced misreading frequency (Leucine for Phenylalanine) | Leishmania mexicana cell-free system (80 μM this compound) | ~7-fold increase | [4] |
| Inhibition of Protein Synthesis | |||
| Inhibition of in vivo protein synthesis | Leishmania mexicana promastigotes (0.2 mM this compound) | Marked inhibition | [4] |
| Inhibition of in vivo protein synthesis | Leishmania mexicana promastigotes (0.4 mM this compound) | Marked inhibition | [4] |
Experimental Protocols
Elucidating the mechanism of action of this compound has relied on a combination of structural biology, biophysical, and biochemical techniques. Below are detailed protocols for some of the key experiments.
Ribosome Purification from E. coli
Objective: To isolate functional 70S ribosomes and 30S subunits from E. coli for subsequent in vitro assays.
Materials:
-
E. coli MRE600 cells
-
Lysis buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, protease inhibitor)
-
Lysozyme
-
DNase I
-
30% (w/v) sucrose cushion buffer (20 mM Tris-HCl pH 7.6, 500 mM NH₄Cl, 10.5 mM Mg acetate, 0.5 mM EDTA, 7 mM 2-mercaptoethanol)
-
Low-Mg²⁺ buffer (20 mM Tris-HCl pH 7.6, 300 mM NH₄Cl, 1 mM Mg Acetate, 0.5 mM EDTA, 7 mM 2-mercaptoethanol)
-
Sucrose density gradients (10-40%)
Procedure:
-
Grow E. coli JE28 cells in LB medium with appropriate antibiotics to an A₆₀₀ of 1.0.[6]
-
Cool the culture to 4°C to produce run-off ribosomes and harvest the cells by centrifugation.[6]
-
Resuspend the cell pellet in lysis buffer containing lysozyme and DNase I.[6]
-
Lyse the cells using a French press or sonicator.[6]
-
Clear the lysate by centrifugation.[6]
-
Layer the cleared lysate onto a 30% sucrose cushion and centrifuge at 100,000 x g for 16 hours at 4°C to pellet the ribosomes. Repeat this step twice.[6]
-
To separate the ribosomal subunits, dialyze the purified 70S ribosomes against a low-Mg²⁺ buffer.[6]
-
Load the dialyzed sample onto a 10-40% sucrose density gradient and centrifuge at 85,000 x g for 16 hours at 4°C.[6]
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the 30S and 50S subunit peaks.[6]
-
Pool the fractions containing the 30S subunits and concentrate them.
In Vitro Transcription of 16S rRNA
Objective: To synthesize 16S rRNA in vitro for reconstitution of 30S ribosomal subunits.
Materials:
-
Plasmid DNA encoding the 16S rRNA gene (e.g., pUC118-16SrRNA)
-
Restriction enzyme (e.g., BsaI)
-
10X Reaction Buffer
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
RNase-free DNase I
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
Procedure:
-
Linearize the plasmid DNA containing the 16S rRNA gene with a suitable restriction enzyme to generate a template for run-off transcription.[2]
-
Purify the linearized DNA by phenol:chloroform extraction and ethanol precipitation.[2]
-
Set up the in vitro transcription reaction with the linearized DNA template, T7 RNA polymerase, and rNTPs in a transcription buffer.[2]
-
Incubate the reaction at 37°C for 3 hours.[2]
-
Treat the reaction with RNase-free DNase I to remove the DNA template.[2]
-
Purify the transcribed 16S rRNA by phenol:chloroform extraction and ethanol precipitation.[2]
-
Resuspend the purified 16S rRNA in RNase-free water or TE buffer.
In Vitro Reconstitution of 30S Ribosomal Subunits
Objective: To assemble functional 30S ribosomal subunits from purified 16S rRNA and ribosomal proteins.
Materials:
-
Purified 16S rRNA
-
Total proteins from 30S subunits (TP30) or individually purified recombinant ribosomal proteins
-
Reconstitution buffer (e.g., R' buffer)
Procedure:
-
Mix the purified 16S rRNA with a stoichiometric amount of TP30 or a complete set of recombinant small subunit ribosomal proteins in reconstitution buffer.[7]
-
Incubate the mixture under specific temperature and salt conditions to allow for the assembly of the 30S subunit. A two-step incubation is often used, for example, at 37°C followed by 42°C.[7]
-
Analyze the reconstituted 30S subunits by sucrose density gradient centrifugation to confirm their proper assembly.[7]
-
Assess the activity of the reconstituted subunits in in vitro translation assays.[7]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of this compound binding to the 16S rRNA A-site.
Materials:
-
Isothermal titration calorimeter
-
Purified 16S rRNA A-site oligonucleotide or 30S subunits
-
This compound solution of known concentration
-
Matching buffer for both RNA and this compound
Procedure:
-
Degas both the RNA solution and the this compound solution to remove dissolved air bubbles.
-
Load the RNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the desired experimental temperature.
-
Perform a series of small injections of the this compound solution into the RNA solution while monitoring the heat change.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, ΔS, and n).
In Vitro Translation Fidelity Assay
Objective: To quantify the effect of this compound on the accuracy of protein synthesis.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or PURE system)
-
mRNA template with a known sequence (e.g., poly(U) or a luciferase reporter gene)
-
Radiolabeled amino acids (e.g., ³H-phenylalanine and ¹⁴C-leucine)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up in vitro translation reactions containing the cell-free system, mRNA template, and a mixture of radiolabeled and unlabeled amino acids.
-
Add this compound to the reactions at a range of concentrations.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
Stop the reactions by adding TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters and wash to remove unincorporated amino acids.
-
Measure the radioactivity of each incorporated amino acid using a scintillation counter.
-
Calculate the misincorporation frequency as the ratio of the incorrectly incorporated amino acid to the correctly incorporated amino acid.[4]
Visualizations
This compound Binding and Mechanism of Action
Caption: this compound binding to the A-site of 16S rRNA and its downstream effects.
Experimental Workflow for Studying this compound-Ribosome Interaction
Caption: Workflow for investigating this compound's interaction with the ribosome.
Conclusion
The mechanism of action of this compound on the 16S ribosomal RNA is a well-characterized example of how small molecules can specifically target and inhibit the function of large ribonucleoprotein complexes. By binding to the A-site and inducing a critical conformational change, this compound effectively sabotages the ribosome's ability to accurately and efficiently synthesize proteins. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of new and improved aminoglycoside antibiotics to combat bacterial infections. The continued application of high-resolution structural and advanced biophysical techniques will undoubtedly further refine our knowledge of these intricate molecular interactions and aid in the development of next-generation therapeutics.
References
- 1. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. Assembly of the 30S Ribosomal Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of 30S ribosomal subunits in vitro using ribosome biogenesis factors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Paromomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin sulfate, an aminoglycoside antibiotic, plays a crucial role in treating various parasitic and bacterial infections. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and guiding the development of new derivatives. This technical guide provides a comprehensive overview of the molecular architecture of this compound sulfate, consolidating data from spectroscopic and analytical studies. It details the stereochemistry of its constituent sugar and aminocyclitol units, the nature of the sulfate salt, and the experimental methodologies employed for its structural characterization.
Chemical Identity and Physicochemical Properties
This compound sulfate is the sulfate salt of this compound, an oligosaccharide antibiotic produced by Streptomyces rimosus var. paromomycinus. Chemically, it is a complex molecule comprising a central 2-deoxystreptamine aminocyclitol ring linked to three sugar moieties: D-glucosamine, D-ribose, and a 2,6-diamino-2,6-dideoxy-L-idose. The presence of multiple amino and hydroxyl groups imparts a highly polar and hydrophilic character to the molecule, rendering it very soluble in water.[1]
A study utilizing a colorimetric method based on the reaction with ascorbic acid has indicated a 1:1 molar ratio between the this compound base and sulfuric acid in the sulfate salt.[2][3] However, the molecular formula is often represented as C23H45N5O14 · xH2SO4, suggesting that the stoichiometry can be variable.[4][5][6] For the purpose of this guide, we will consider the monosulfate form, which has a molecular weight of approximately 713.71 g/mol .[7]
| Property | Value | Source |
| Molecular Formula | C23H47N5O18S (for the monosulfate) | [7] |
| Molecular Weight | 713.71 g/mol (for the monosulfate) | [7] |
| IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | [7] |
| CAS Number | 1263-89-4 | [7] |
| Appearance | White to light yellow, odorless or almost odorless powder | [1] |
| Solubility | Very soluble in water; practically insoluble in ethanol and ether | [1] |
Molecular Structure and Stereochemistry
The intricate three-dimensional structure of this compound is crucial for its biological activity, particularly its binding to the 16S ribosomal RNA of bacteria, which leads to the inhibition of protein synthesis.[5][8] The stereochemistry of each chiral center is well-defined.
The core of the molecule is a 2-deoxystreptamine ring (Ring II), which is a substituted cyclohexane with two amino groups at positions 1 and 3. This central scaffold is glycosidically linked to three different sugar units:
-
Ring I: A D-glucosamine moiety attached at the 4-position of the 2-deoxystreptamine ring.
-
Ring III: A D-ribose unit linked to the 5-position of the 2-deoxystreptamine.
-
Ring IV: A 2,6-diamino-2,6-dideoxy-L-idose attached to the 3'-position of the D-ribose ring.
The sulfate counter-ion is ionically associated with the protonated amino groups of the this compound molecule.
Experimental Protocols for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For aminoglycosides like this compound, which have complex and overlapping proton signals, two-dimensional NMR techniques are essential.
A. Sample Preparation: A sample of this compound sulfate is dissolved in a suitable deuterated solvent, typically deuterium oxide (D2O), to a concentration of approximately 5-10 mg/mL. The pH of the solution is adjusted as needed for specific experiments.
B. Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
1H NMR: Provides information on the chemical environment of each proton.
-
13C NMR: Identifies the number of unique carbon atoms and their chemical environments.
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar couplings within the same spin system, helping to trace the connectivity of protons within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the linkages between the different rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the three-dimensional conformation of the molecule.
C. Data Analysis: The complete assignment of all proton and carbon signals is a meticulous process involving the integrated analysis of all the aforementioned NMR spectra. While a fully assigned spectrum for this compound sulfate is not publicly available, studies on related aminoglycosides provide a framework for this process.
X-Ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. Although specific crystal structure data for this compound sulfate is not available, the general protocol for small molecule crystallography is as follows.
A. Crystallization: The primary challenge in the X-ray crystallographic analysis of a molecule like this compound sulfate is obtaining high-quality single crystals. This is typically achieved through systematic screening of various crystallization conditions, including:
-
Solvent systems: Mixtures of polar and non-polar solvents.
-
Precipitants: Agents that reduce the solubility of the molecule.
-
Temperature: Controlled evaporation at different temperatures.
-
pH: Adjusting the pH to influence the ionization state of the molecule.
B. Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector as the crystal is rotated.
C. Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure that includes bond lengths, bond angles, and torsion angles.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
A. Ionization: Due to the non-volatile and thermally labile nature of this compound sulfate, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed.
B. Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
C. Tandem Mass Spectrometry (MS/MS): To gain further structural insights, tandem mass spectrometry is used. Precursor ions of this compound are selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragments. The analysis of these fragment ions helps to confirm the sequence of the sugar units and the overall connectivity of the molecule.
Conclusion
The molecular structure of this compound sulfate is a complex assembly of four distinct rings with a defined stereochemistry that is essential for its antibiotic activity. While a complete, publicly available dataset from X-ray crystallography and a fully assigned NMR spectrum remain elusive, the combination of various spectroscopic and analytical techniques provides a detailed and confident understanding of its chemical architecture. The methodologies outlined in this guide represent the standard approaches for the structural elucidation of such complex natural products and are fundamental to the ongoing research and development in the field of aminoglycoside antibiotics. Further studies to obtain a single crystal structure and complete NMR assignments would provide even greater insight into the subtle conformational features that govern its biological function.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. This compound Sulfate | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scielo.br [scielo.br]
Paromomycin's Antiprotozoal Activity Spectrum: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Paromomycin, an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, exhibits a broad spectrum of activity against a variety of protozoan parasites.[1][2] Its efficacy, particularly against intestinal protozoa, is well-documented and attributed to its mechanism of action and pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of this compound's antiprotozoal activity, including quantitative data on its potency, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Spectrum of Antiprotozoal Activity
This compound is effective against a range of protozoan pathogens, primarily those residing in the gastrointestinal tract. Its activity also extends to intracellular protozoa, notably Leishmania species. The antiprotozoal spectrum of this compound includes, but is not limited to:
-
Entamoeba histolytica : The causative agent of amebiasis. This compound is effective against both the trophozoite and cyst forms in the intestinal lumen.[1]
-
Giardia intestinalis (lamblia) : A common cause of diarrheal disease (giardiasis).[4]
-
Cryptosporidium parvum : An intracellular parasite that causes cryptosporidiosis, a diarrheal illness that can be severe in immunocompromised individuals.[5][6]
-
Leishmania species : Including L. donovani and L. mexicana, the causative agents of visceral and cutaneous leishmaniasis, respectively.[4][7]
-
Dientamoeba fragilis : A flagellate protozoan that can cause gastrointestinal symptoms.[8][9][10]
Quantitative Antiprotozoal Activity
The in vitro potency of this compound against various protozoa has been determined in numerous studies. The following table summarizes key quantitative data, primarily presented as the 50% inhibitory concentration (IC50).
| Protozoan Species | Stage | In Vitro Model | IC50 (µM) | Reference |
| Leishmania donovani | Amastigotes (intracellular) | 15.3 - 20.9 | [11] | |
| Leishmania donovani (this compound-resistant clones) | Amastigotes (intracellular) | 71.2 - 417.4 | [11] | |
| Leishmania donovani (wild-type) | Promastigotes | ~145 (three-fold less sensitive than wild-type) | [12] | |
| Leishmania mexicana | Promastigotes | ~200 | [13] | |
| Cryptosporidium parvum | HCT-8 cells | Highest IC50 compared to nitazoxanide, halofuginone lactate, and KDU731 | [14] | |
| Entamoeba histolytica | Trophozoites | 106.5 µg/mL | [15] |
Mechanism of Action
This compound exerts its antiprotozoal effect primarily by inhibiting protein synthesis, a mechanism shared with its antibacterial activity.[3][4] It targets the parasite's ribosomes, leading to the production of non-functional proteins and ultimately, cell death.[2]
Ribosomal Inhibition
The primary mechanism involves the binding of this compound to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2][3] This interaction disrupts the translation process in two main ways:
-
mRNA Misreading : this compound binding induces a conformational change in the ribosome, leading to the inaccurate decoding of the mRNA template.[3]
-
Inhibition of Translocation : The drug can also stall the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis.[3]
In Leishmania, this compound has been shown to have a selective effect, binding more strongly to the parasite's ribosomal decoding site compared to mammalian ribosomes.[7] This differential binding provides a basis for its selective toxicity against the parasite.
Mitochondrial Effects in Leishmania
In addition to ribosomal inhibition, studies in Leishmania donovani suggest that this compound also affects mitochondrial function.[4][12] Exposure to the drug leads to a decrease in mitochondrial membrane potential, indicating a disruption of this organelle's function, which is crucial for the parasite's energy metabolism.[12]
Caption: Mechanism of this compound's antiprotozoal activity.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to evaluate the antiprotozoal activity of this compound.
In Vitro Susceptibility Testing
Objective: To determine the concentration of this compound that inhibits the growth of a protozoan culture by 50% (IC50).
General Workflow:
Caption: Generalized workflow for in vitro antiprotozoal susceptibility testing.
Example Protocol for Leishmania Promastigotes (Alamar Blue Assay):
-
Parasite Culture : Culture Leishmania promastigotes in appropriate liquid medium (e.g., M199) at 24°C until they reach the mid-logarithmic growth phase.
-
Assay Setup :
-
Seed the promastigotes into a 96-well microtiter plate at a density of 5 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound in the culture medium and add 100 µL of each concentration to the respective wells. Include a drug-free control.
-
-
Incubation : Incubate the plate at 24°C for 72 hours.
-
Growth Measurement :
-
Add 20 µL of Alamar blue solution to each well.
-
Incubate for an additional 4-6 hours.
-
Measure the fluorescence at an excitation wavelength of 545 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protein Synthesis Inhibition Assay
Objective: To measure the effect of this compound on protein synthesis in a cell-free system.
Methodology (based on polyphenylalanine synthesis):
-
Preparation of Cell-Free System : Prepare a cell-free extract containing ribosomes, tRNAs, and other necessary translation factors from the protozoan parasite.
-
Reaction Mixture : Set up a reaction mixture containing:
-
The cell-free extract.
-
Poly(U) as the mRNA template.
-
Radioactively labeled phenylalanine (e.g., [14C]phenylalanine).
-
An energy source (ATP and GTP).
-
Varying concentrations of this compound.
-
-
Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.
-
Measurement of Protein Synthesis :
-
Precipitate the newly synthesized polyphenylalanine chains using an acid (e.g., trichloroacetic acid).
-
Collect the precipitate on a filter.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : Compare the amount of radioactivity incorporated in the presence of this compound to that of the drug-free control to determine the extent of protein synthesis inhibition.
Development of this compound-Resistant Strains
Objective: To select for and characterize protozoan strains with reduced susceptibility to this compound.
Workflow:
Caption: Workflow for the in vitro selection of drug-resistant protozoa.
Methodology:
-
Initial Culture : Start with a clonal population of the wild-type protozoan parasite.
-
Stepwise Drug Exposure :
-
Culture the parasites in a medium containing a sub-lethal concentration of this compound.
-
Once the culture has adapted and is growing steadily, gradually increase the concentration of this compound in the medium over several passages.
-
-
Cloning : After achieving growth at a significantly higher drug concentration, isolate single clones from the resistant population by methods such as plating on semi-solid medium.
-
Characterization :
-
IC50 Determination : Determine the IC50 of the resistant clone and compare it to the wild-type strain to calculate the resistance index (RI = IC50 of resistant strain / IC50 of wild-type strain).
-
Cross-Resistance : Test the susceptibility of the resistant strain to other antiprotozoal agents to assess for cross-resistance.
-
Molecular Analysis : Investigate the genetic basis of resistance through techniques like genomic sequencing to identify mutations in the ribosomal RNA genes or other potential target genes.
-
Conclusion
This compound remains a valuable agent in the treatment of several protozoal infections, particularly those affecting the gastrointestinal tract. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a solid foundation for its therapeutic use. The quantitative data on its activity and the established experimental protocols for its evaluation are crucial for ongoing research and the development of new antiprotozoal strategies. Further investigation into the molecular basis of its selective toxicity and the mechanisms of resistance will be vital for optimizing its clinical application and overcoming potential challenges in the future.
References
- 1. drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
- 6. This compound and Geneticin Inhibit Intracellular Cryptosporidium parvum without Trafficking through the Host Cell Cytoplasm: Implications for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound or Metronidazole for Symptomatic Dientamoeba Fragilis in Adults | Clinical Research Trial Listing [centerwatch.com]
- 10. Is this compound the drug of choice for eradication of Dientamoeba fragilis in adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and this compound against Cryptosporidium parvum [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Paromomycin for the Treatment of Visceral Leishmaniasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge, particularly in developing countries. The emergence of resistance to first-line therapies has necessitated the development and deployment of alternative treatments. Paromomycin, an aminoglycoside antibiotic, has emerged as a crucial component in the therapeutic arsenal against VL. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, clinical efficacy, resistance patterns, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its leishmanicidal effect primarily by targeting the parasite's protein synthesis machinery. As an aminoglycoside, it binds to the 16S rRNA of the 30S ribosomal subunit.[1] This interaction disrupts the translation process in two key ways: it causes misreading of the mRNA codon and inhibits the translocation of the ribosome along the mRNA strand.[1] The resulting production of non-functional or truncated proteins is detrimental to the parasite's survival.
Beyond its direct impact on protein synthesis, studies suggest that this compound also affects the parasite's mitochondrial function. Exposure to the drug leads to a significant decrease in the mitochondrial membrane potential, indicating that this organelle may be an ultimate target.[2][3] This disruption of mitochondrial function further compromises the parasite's energy metabolism and contributes to its demise.
The initial uptake of this compound by Leishmania donovani is a rapid, non-saturable process that is largely independent of temperature and metabolic inhibitors.[2][3] This suggests a mechanism involving the binding of the cationic this compound molecule to the negatively charged glycocalyx on the parasite's surface.[2][3]
In Vitro and In Vivo Efficacy
This compound has demonstrated significant activity against both the promastigote and amastigote stages of L. donovani. The intracellular amastigote, the clinically relevant form of the parasite residing within host macrophages, is generally more susceptible to the drug than the promastigote form found in the insect vector.[4]
In Vitro Susceptibility
The following table summarizes the in vitro activity of this compound against L. donovani.
| Parasite Stage | Drug Concentration Metric | Value Range (µM) | Reference |
| Promastigotes | ED50 | 29.8 ± 2.5 | [4] |
| Intracellular Amastigotes | ED50 | 3.9 ± 0.3 | [4] |
| Promastigotes | IC50 | 6 - 50 | [4] |
| Intracellular Amastigotes | IC50 | 8 - 48.81 | [4] |
ED50: 50% effective dose; IC50: 50% inhibitory concentration. Values can vary between different parasite strains and experimental conditions.
Animal Model Efficacy
Studies in animal models, such as the Syrian hamster, have been instrumental in establishing the in vivo efficacy of this compound and for studying the development of resistance.[5] These models have confirmed the antileishmanial activity of the drug and have been used to evaluate different treatment regimens and combination therapies.[6]
Clinical Efficacy and Dosing Regimens
Clinical trials have established this compound as an effective treatment for visceral leishmaniasis, both as a monotherapy and in combination with other drugs.[6][7] It is considered an inexpensive and effective alternative, particularly in regions with resistance to traditional antileishmanial drugs.[6][7]
Monotherapy
| Region | Dosage | Duration | Cure Rate (at 6 months) | Reference |
| India | 11 mg/kg/day | 21 days | >94% | [8] |
| India | Intramuscular injection | 21 days | 94.6% | [9] |
| Sudan | 15 mg/kg/day | 21 days | <50% | [10] |
| Sudan | 20 mg/kg/day | 21 days | 80.0% | [10][11][12] |
| Sudan | 15 mg/kg/day | 28 days | 81.0% | [10][11][12] |
Combination Therapy
To enhance efficacy, shorten treatment duration, and potentially delay the onset of resistance, this compound is often used in combination with other antileishmanial drugs.[13][14]
| Combination | Region | Dosage | Duration | Cure Rate | Reference |
| This compound + Miltefosine | Eastern Africa | PM: 20 mg/kg/day, MF: Allometric | 14 days | 91.2% (mITT) | [15] |
| This compound + Sodium Stibogluconate | Eastern Africa | PM: 15 mg/kg/day, SSG: 20 mg/kg/day | 17 days | 91.8% (mITT) | [15] |
mITT: modified intention-to-treat.
Pharmacokinetics
Following intramuscular administration, this compound is rapidly absorbed.[9] It is a hydrophilic molecule that is primarily excreted unchanged by the kidneys through glomerular filtration.[16][17] this compound is eliminated from the body faster than other antileishmanial drugs.[16] Pharmacokinetic studies have shown that the drug does not accumulate significantly during a standard treatment course.[9]
| Parameter | Value | Condition | Reference |
| Cmax (after 12 or 15 mg/kg IV) | 22.4 ± 3.2 µg/mL | Single dose | [8] |
| Time to Cmax | 1.34 h | Single dose | [8] |
Mechanisms of Resistance
The emergence of drug resistance is a significant threat to the long-term efficacy of this compound.[13] Laboratory studies have shown that resistance can be selected for in L. donovani.[2][5] The primary mechanism of resistance identified is a reduction in drug accumulation within the parasite.[2][3][18] This is associated with a significant decrease in the initial binding of this compound to the cell surface.[2][3] Resistant parasites exhibit less pronounced drug-induced reductions in mitochondrial membrane potential and protein synthesis inhibition compared to their susceptible counterparts.[2][3]
Experimental Protocols
In Vitro Susceptibility Testing of Promastigotes
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of L. donovani.
-
Parasite Culture: L. donovani promastigotes are cultured in appropriate media (e.g., M199 or HOMEM) supplemented with fetal bovine serum at 25°C.
-
Drug Dilution: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.
-
Assay Setup: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a specific density. The serially diluted drug is then added to the wells. Control wells with no drug are included.
-
Incubation: The plate is incubated at 25°C for 72 hours.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the control. The IC50 value is determined by non-linear regression analysis.
In Vitro Susceptibility Testing of Intracellular Amastigotes
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or primary peritoneal macrophages) is cultured and seeded in 96-well plates.
-
Infection: The adherent macrophages are infected with stationary-phase L. donovani promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
-
Drug Treatment: Fresh media containing serial dilutions of this compound is added to the infected macrophages.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Quantification of Infection: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining, or by using a reporter gene-expressing parasite line.
-
Data Analysis: The 50% effective dose (ED50) is calculated by comparing the number of amastigotes in treated versus untreated infected macrophages.
Conclusion
This compound is a cornerstone in the treatment of visceral leishmaniasis, offering a safe, effective, and affordable therapeutic option. Its mechanism of action, centered on the disruption of protein synthesis and mitochondrial function, provides a solid basis for its leishmanicidal activity. While the emergence of resistance is a concern, ongoing research into combination therapies and a deeper understanding of resistance mechanisms will be crucial for preserving its efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of novel antileishmanial strategies.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimony-Resistant Clinical Isolates of Leishmania donovani Are Susceptible to this compound and Sitamaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jwatch.org [jwatch.org]
- 10. This compound for the Treatment of Visceral Leishmaniasis in Sudan: A Randomized, Open-Label, Dose-Finding Study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. This compound for the treatment of visceral leishmaniasis in Sudan: a randomized, open-label, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination therapy with this compound-associated stearylamine-bearing liposomes cures experimental visceral leishmaniasis through Th1-biased immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy and safety of 14-day treatment with this compound and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 16. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uu.diva-portal.org [uu.diva-portal.org]
- 18. Development and characterization of this compound-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin: A Comprehensive Technical Review of its History and Application in Parasitic Diseases
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: Paromomycin, an aminoglycoside antibiotic discovered in the 1950s, has a rich history of use against a spectrum of parasitic diseases.[1][2] This technical guide provides a detailed overview of its journey from a broad-spectrum antibiotic to a critical agent in the treatment of leishmaniasis, cryptosporidiosis, and amebiasis. We delve into its mechanism of action, summarize key quantitative data from pivotal studies, and outline detailed experimental protocols. This document serves as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiparasitic drugs.
Introduction: Discovery and Historical Development
This compound was first isolated in the 1950s from the secondary metabolites of Streptomyces rimosus (previously known as Streptomyces krestomuceticus) and was introduced into medical practice in 1960.[1] Initially recognized for its broad-spectrum antibacterial properties, its efficacy against various parasitic infections soon became a focal point of research.[1][3] Over the decades, it has been established as a treatment for intestinal parasitic infections including amebiasis, giardiasis, and tapeworm infection.[1] Notably, its effectiveness against cutaneous leishmaniasis was demonstrated in the USSR in the 1960s, and against visceral leishmaniasis in the early 1990s.[1] this compound is included on the World Health Organization's List of Essential Medicines.[1]
Mechanism of Action
This compound is an aminoglycoside antibiotic that exerts its antimicrobial and antiparasitic effects by inhibiting protein synthesis.[4][5][6] Its primary target is the 30S ribosomal subunit of the parasite.
The mechanism involves the following key steps:
-
Binding to the 16S rRNA: this compound binds specifically to the A site on the 16S ribosomal RNA (rRNA) of the small ribosomal subunit (30S).[4][6]
-
Interference with Protein Synthesis: This binding event disrupts the normal process of protein synthesis in two main ways:
-
mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[6] This results in the production of non-functional or toxic proteins.[6]
-
Inhibition of Translocation: this compound can also inhibit the translocation of the ribosome along the mRNA, effectively halting protein synthesis.[6]
-
The culmination of these actions is the disruption of essential cellular functions and ultimately, the death of the parasite.[6] While the fundamental mechanism is similar across bacteria and protozoa, the specific ribosomal differences in parasites may contribute to its selective toxicity.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dndi.org [dndi.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (Humatin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
Methodological & Application
Application Note and Protocol: Caco-2 Cell Permeability Assay for Paromomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caco-2 cell permeability assay is a well-established in vitro model used to predict the in vivo absorption of drugs and other xenobiotics across the human intestinal epithelium.[1][2] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine, including the formation of tight junctions and the expression of various transporter proteins.[2][3] This application note provides a detailed protocol for assessing the intestinal permeability of Paromomycin, a broad-spectrum aminoglycoside antibiotic. Due to its physicochemical properties, including a high molecular weight (615.6 g/mol ), high polarity, and low lipophilicity, this compound is expected to exhibit low passive membrane permeability.[4][5] This assay is critical for understanding its potential for oral absorption and for the development of strategies to improve its bioavailability.[6]
Principle of the Assay
The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane insert. The assay can be performed in two directions: from the apical (AP) to the basolateral (BL) side, which mimics intestinal absorption into the bloodstream, and from the basolateral to the apical side, which can indicate the involvement of efflux transporters. The integrity of the cell monolayer is a critical parameter and is assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.[7] The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated from the concentration of the test compound in the receiver chamber over time.[7][8]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its permeability is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 615.6 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 347 Ų | [5] |
| XLogP3 | -8.7 | [5] |
| Charge at Physiological pH | Polycationic | [4] |
| Aqueous Solubility | High | [4] |
Table 1: Physicochemical Properties of this compound
Experimental Data for this compound
The permeability of this compound across Caco-2 cell monolayers has been shown to be negligible. A bidirectional assay revealed low permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[6] The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), was found to be 2.9, suggesting that this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp).[6] This is further supported by the observation that the A-to-B permeability of this compound increased in the presence of a P-gp inhibitor.[6]
For comparative purposes, Table 2 summarizes the apparent permeability (Papp) values for this compound alongside typical high and low permeability control compounds.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) |
| This compound | A -> B | Negligible | Low | 2.9[6] |
| B -> A | Negligible | |||
| Propranolol (High Permeability Control) | A -> B | > 10 | High | < 2 |
| Atenolol (Low Permeability Control) | A -> B | < 1 | Low | < 2 |
Table 2: Caco-2 Permeability Data for this compound and Control Compounds
Experimental Protocol
This protocol outlines the key steps for performing a Caco-2 cell permeability assay for this compound.
Materials and Reagents
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound sulfate
-
Propranolol (high permeability control)
-
Atenolol or Lucifer Yellow (low permeability/paracellular integrity control)
-
Analytical standards for quantification (e.g., by LC-MS/MS)
Caco-2 Cell Culture and Seeding
-
Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. Change the culture medium every 2-3 days.
-
Subculture: Passage the cells when they reach 80-90% confluency. Use cells between passages 30 and 45 for permeability assays to ensure consistent characteristics.[9]
-
Seeding on Inserts:
-
Pre-wet the Transwell® inserts with cell culture medium.
-
Trypsinize confluent Caco-2 cells and resuspend them in fresh medium to a final density of approximately 6 x 10⁴ cells/cm².
-
Seed the cells onto the apical side of the inserts.
-
Add fresh medium to the basolateral compartment.
-
-
Differentiation: Culture the cells on the inserts for 18-21 days to allow for full differentiation and monolayer formation. Change the medium in both compartments every 2-3 days.
Monolayer Integrity Assessment
-
TEER Measurement: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohmmeter. TEER values should be stable and typically above 250 Ω·cm² for a confluent monolayer.[7]
-
Lucifer Yellow Permeability: To assess paracellular integrity, the permeability of a fluorescent marker like Lucifer Yellow can be measured. A low Papp value for Lucifer Yellow (typically < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.[7]
Transport Experiment
-
Preparation:
-
Prepare dosing solutions of this compound and control compounds in pre-warmed (37°C) transport buffer (e.g., HBSS). A typical starting concentration for this compound could be 10 µM.
-
Gently wash the Caco-2 monolayers with pre-warmed transport buffer.
-
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp coefficient (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment, in mol/s or µg/s).
-
A is the surface area of the permeable membrane (in cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (in mol/mL or µg/mL).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.
Visualization of Experimental Workflow and Data Interpretation
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: Classification of drug permeability based on Caco-2 Papp values.
Conclusion
The Caco-2 cell permeability assay is a valuable tool for assessing the potential for oral absorption of drugs like this compound. The data indicates that this compound has very low permeability across the intestinal epithelium, which is consistent with its physicochemical properties.[4][6] The observed efflux ratio suggests that P-glycoprotein may play a role in limiting its absorption.[6] These findings are crucial for guiding formulation strategies aimed at improving the oral bioavailability of this compound. Researchers should adhere to a standardized and well-validated protocol, including rigorous monolayer integrity checks, to ensure the generation of reliable and reproducible data.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalzenith.com [chemicalzenith.com]
- 5. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Absorption - Permeation [epithelix.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols: Mouse Liver Microsome Stability Assay of Paromomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin is an aminoglycoside antibiotic effective against various protozoal and bacterial infections. Understanding its metabolic stability is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in preclinical species. This document provides a detailed protocol for assessing the in vitro metabolic stability of this compound using mouse liver microsomes. The assay determines the rate at which this compound is metabolized by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in the liver microsomes. Evidence suggests that this compound is unstable in mouse liver microsomes, indicating it is a substrate for CYP enzymes.[1][2][3] This instability could contribute to its low oral bioavailability.[1][2]
Principle of the Assay
The in vitro metabolic stability of a compound is evaluated by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system. The concentration of the test compound is monitored over time using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow
The following diagram illustrates the general workflow for the mouse liver microsome stability assay of this compound.
Caption: Experimental workflow for the mouse liver microsome stability assay.
Detailed Experimental Protocol
This protocol is designed for determining the metabolic stability of this compound in mouse liver microsomes.
4.1. Materials and Reagents
-
This compound sulfate (analytical standard)
-
Pooled male BALB/c mouse liver microsomes (MLM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not metabolized by microsomes)
-
96-well incubation plates
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system
4.2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound sulfate in water.
-
Working Solution (100 µM): Dilute the stock solution with water.
-
Incubation Buffer (100 mM Potassium Phosphate, 10 mM MgCl₂, pH 7.4): Prepare and adjust the pH.
-
MLM Suspension: Thaw pooled mouse liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions to achieve a final concentration of 1 mM NADPH.
-
Quenching Solution: Cold acetonitrile containing the internal standard at an appropriate concentration.
4.3. Incubation Procedure
-
Add 99 µL of the MLM suspension to each well of a 96-well plate.
-
Add 1 µL of the 100 µM this compound working solution to each well to achieve a final substrate concentration of 1 µM. For concentration-dependent studies, a range of concentrations (e.g., 0.1 µM to 25 µM) can be tested.[3]
-
Include control wells:
-
Negative Control: this compound with MLM but without the NADPH regenerating system.
-
Positive Control: A compound with known high metabolic instability in MLM (e.g., Verapamil).
-
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well (except for the negative controls, to which 10 µL of incubation buffer is added).
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in designated wells by adding 200 µL of the cold quenching solution. The 0-minute time point is quenched immediately after the addition of the NADPH system.
-
After the final time point, centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
The quantification of this compound can be challenging due to its polar nature and lack of a strong chromophore. High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or LC-MS/MS with a suitable column (e.g., HILIC) are appropriate analytical techniques.[4][5]
-
Chromatographic Column: A column suitable for polar compounds, such as a BEH HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid.
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring for specific parent-daughter ion transitions for this compound and the internal standard.
4.5. Data Analysis
-
Determine the peak area ratio of this compound to the internal standard at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of this compound remaining against the incubation time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation:
-
CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
Data Presentation
The following table summarizes the expected metabolic stability of this compound in mouse liver microsomes based on available literature.
| Compound | Concentration (µM) | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) (mL/min/kg) | Stability Classification | Reference |
| This compound | 0.1 - 25 | Concentration-dependent | 150 | Unstable | [3] |
| Verapamil (Control) | 1 | Typically < 10 min | High | High Turnover | - |
| Warfarin (Control) | 1 | Typically > 30 min | Low | Low Turnover | - |
This compound Metabolism
While detailed metabolic pathways in mouse liver microsomes are not fully elucidated, the instability suggests metabolism occurs.[1][2][3] this compound is a substrate for CYP enzymes.[1][3] The potential metabolic reactions could involve hydroxylation or other phase I oxidative reactions on the aminoglycoside structure.
The following diagram depicts the logical relationship between this compound's properties and its metabolic fate.
Caption: Relationship between this compound properties and metabolic outcome.
Conclusion
The mouse liver microsome stability assay is a valuable in vitro tool for characterizing the metabolic profile of this compound. The provided protocol offers a framework for conducting this assay and interpreting the results. The data generated can inform lead optimization efforts and aid in the prediction of in vivo pharmacokinetic parameters. The observed instability of this compound in mouse liver microsomes is a critical factor to consider in its development, particularly for oral formulations.[1][2]
References
- 1. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Pharmacokinetic Studies of Paromomycin in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting in vivo pharmacokinetic studies of Paromomycin in a murine model. The following sections outline the experimental procedures and summarize key pharmacokinetic parameters derived from studies in BALB/c mice.
I. Introduction
This compound is an aminoglycoside antibiotic with activity against various protozoal infections, including leishmaniasis and cryptosporidiosis.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and developing new formulations to improve its efficacy, particularly its low oral bioavailability.[2][3][4] This document details the methodology for evaluating the pharmacokinetics of this compound in mice following intravenous and oral administration.
II. Pharmacokinetic Parameters of this compound in Male BALB/c Mice
The following table summarizes the key pharmacokinetic parameters of this compound observed in male BALB/c mice after intravenous (IV) and oral (p.o.) administration.
| Pharmacokinetic Parameter | Intravenous (50 mg/kg) | Oral (500 mg/kg in 0.1% CMC) |
| Plasma Clearance (Cl) | 8 mL/min/kg | - |
| Volume of Distribution (Vd) | 2.5-fold greater than total body water (0.7 L/kg) | - |
| Half-life (T½) | 2.6 hours | - |
| Oral Bioavailability (%F) | - | 0.3% |
Data sourced from references[2][3][4]. CMC: Carboxymethyl cellulose.
III. Experimental Protocols
A. In Vivo Pharmacokinetic Study in Mice
This protocol describes the procedures for the administration of this compound and the collection of blood samples for pharmacokinetic analysis in mice.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c, male
-
Weight: 25-35 g
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment with free access to standard chow and water.
2. Dosing and Administration:
-
Fasting: Fast mice for 4 hours before dosing. Food can be returned 4 hours post-dose. Water should be available ad libitum.[2]
-
Intravenous (IV) Administration:
-
Dose: 50 mg/kg
-
Route: Tail vein injection.[2]
-
Vehicle: To be determined based on solubility and compatibility.
-
-
Oral (p.o.) Administration:
3. Blood Sample Collection:
-
Time Points: Collect blood samples at appropriate time points post-administration to capture the absorption, distribution, and elimination phases. Suggested time points for IV administration are 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, suggested time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Procedure:
-
Anesthetize the mice at each time point.
-
Collect approximately 100 µL of blood from the retro-orbital plexus into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Harvest the plasma supernatant and store it at -80°C until analysis.
-
B. Bioanalytical Method for this compound Quantification in Mouse Plasma
This protocol outlines a sensitive UPLC-MS/MS method for the quantification of this compound in mouse plasma.[5]
1. Plasma Sample Preparation (Protein Precipitation): [5]
- Thaw the plasma samples on ice.
- To a 25 µL aliquot of plasma, add 100 µL of 10% perchloric acid in water.
- Vortex the mixture for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS System and Conditions: [5]
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC BEH HILIC (50 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.005% v/v trifluoroacetic acid.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
MRM Transition: m/z 308.60 → 455.30.[5]
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank mouse plasma.
-
The calibration curve should cover the expected concentration range in the study samples (e.g., 50.51 - 5019.22 ng/mL).[5]
-
Analyze the calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the method.
IV. Visualized Experimental Workflow
The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound in mice.
Caption: Workflow for in vivo pharmacokinetic analysis of this compound in mice.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Checkerboard Assay: Assessing Paromomycin's Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the checkerboard assay to evaluate the synergistic antimicrobial effects of Paromomycin in combination with other antibiotics.
Introduction to this compound and Synergistic Therapy
This compound is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa.[1] Its mechanism of action involves binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which disrupts protein synthesis in susceptible microorganisms.[1] The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of combination therapies to enhance antimicrobial efficacy and overcome resistance mechanisms.[1] Combining a cell wall-active agent with an aminoglycoside like this compound is a therapeutically beneficial strategy that can lead to synergistic effects.[1]
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[2] This technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination, from which the Fractional Inhibitory Concentration Index (FICI) is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for microbial growth to determine the MIC of each drug alone and the MIC of the drugs in combination.
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI), which is the sum of the FICs of each drug. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[2]
Data Presentation: this compound Synergistic Effects
The following tables summarize the quantitative data from a study investigating the synergistic effects of this compound in combination with various antibiotics against multidrug-resistant (MDR) pathogens. The tested isolates included Pseudomonas aeruginosa (PS4 and PS25), Klebsiella pneumoniae (KP13), Escherichia coli (EC10), methicillin-sensitive Staphylococcus aureus (MSSA, S41), and methicillin-resistant Staphylococcus aureus (MRSA, S36).[1]
Table 1: Synergistic Effects of this compound Combinations against MDR Gram-Negative Bacteria [1]
| Pathogen Isolate | Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FICI | Interaction |
| P. aeruginosa (PS4) | This compound + Ceftriaxone | 128 | 256 | 32 | 64 | 0.5 | Additive |
| This compound + Ciprofloxacin | 128 | 128 | 32 | 32 | 0.5 | Additive | |
| This compound + Ampicillin/Sulbactam | 128 | 256 | 64 | 64 | 0.75 | Additive | |
| P. aeruginosa (PS25) | This compound + Ceftriaxone | 256 | 512 | 64 | 128 | 0.5 | Additive |
| This compound + Ciprofloxacin | 256 | 256 | 64 | 64 | 0.5 | Additive | |
| This compound + Ampicillin/Sulbactam | 256 | 512 | 128 | 128 | 0.75 | Additive | |
| K. pneumoniae (KP13) | This compound + Ceftriaxone | 512 | >1024 | 128 | 256 | 0.5 | Additive |
| This compound + Ciprofloxacin | 512 | 512 | 128 | 128 | 0.5 | Additive | |
| This compound + Ampicillin/Sulbactam | 512 | >1024 | 256 | 256 | 0.75 | Additive | |
| E. coli (EC10) | This compound + Ceftriaxone | 256 | 512 | 64 | 128 | 0.5 | Additive |
| This compound + Ciprofloxacin | 256 | 256 | 64 | 64 | 0.5 | Additive | |
| This compound + Ampicillin/Sulbactam | 256 | 512 | 128 | 128 | 0.75 | Additive |
Table 2: Synergistic Effects of this compound Combinations against MDR Gram-Positive Bacteria [1]
| Pathogen Isolate | Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FICI | Interaction |
| S. aureus (MSSA, S41) | This compound + Azithromycin | 64 | 128 | 16 | 32 | 0.5 | Additive |
| This compound + Clindamycin | 64 | 64 | 16 | 16 | 0.5 | Additive | |
| This compound + Doxycycline | 64 | 128 | 32 | 32 | 0.75 | Additive | |
| S. aureus (MRSA, S36) | This compound + Azithromycin | 128 | 256 | 32 | 64 | 0.5 | Additive |
| This compound + Clindamycin | 128 | 128 | 32 | 32 | 0.5 | Additive | |
| This compound + Doxycycline | 128 | 256 | 64 | 64 | 0.75 | Additive |
A study on various antibiotic combinations with this compound against multiple drug-resistant pathogens found that the combinations exhibited synergistic effects in 45.83% of cases, additive effects in 41.67%, and indifferent effects in 12.5% of the tested combinations.[1]
Experimental Protocols
Materials
-
This compound sulfate (Sigma-Aldrich or equivalent)
-
Second antimicrobial agent (e.g., ceftriaxone, ciprofloxacin, etc.)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test microorganism isolates
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipettes and tips
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Preparation of Reagents
-
Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Checkerboard Assay Procedure
-
Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
In the first column, add 50 µL of the highest concentration of Drug A (e.g., 4x MIC) to the wells in row A.
-
Perform serial two-fold dilutions of Drug A down the columns by transferring 50 µL from the well above to the well below, mixing, and repeating. Discard 50 µL from the last row.
-
In the first row, add 50 µL of the highest concentration of Drug B to the wells in column 1.
-
Perform serial two-fold dilutions of Drug B across the rows by transferring 50 µL from the well to the left to the well to the right, mixing, and repeating. Discard 50 µL from the last column.
-
This creates a checkerboard pattern of decreasing concentrations of both drugs.
-
Include control wells:
-
Drug A only (serial dilutions in one column).
-
Drug B only (serial dilutions in one row).
-
Growth control (broth and inoculum only).
-
Sterility control (broth only).
-
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension (5 x 10⁵ CFU/mL).[2] The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (or as appropriate for the test organism).
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, results can be read using a microplate reader at a wavelength of 600 nm.
-
Calculation and Interpretation
-
Determine the MIC of this compound alone and the second antibiotic alone from the control wells.
-
For each well showing no growth, calculate the FICI using the formula provided in Section 2.
-
The FICI for the combination is typically the lowest FICI value obtained among all the wells that show no growth.
-
Interpret the interaction based on the calculated FICI value.
Visualizations
Caption: Experimental workflow for the checkerboard assay.
Caption: Mechanism of action of this compound.
References
- 1. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Microbiological Assay of Paromomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the concentration of Paromomycin using a microbiological assay. The cylinder-plate method, a widely accepted and pharmacopeia-recognized technique, is described in detail, offering a reliable approach for quantifying the potency of this compound in various samples.
Introduction
This compound is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative and Gram-positive bacteria, as well as some protozoa and cestodes. Accurate determination of its concentration is crucial for quality control in pharmaceutical formulations and for research purposes. The microbiological assay remains a definitive method for assessing the potency of antibiotics like this compound. This method is based on the principle that the extent of inhibition of a susceptible microorganism's growth is proportional to the concentration of the antibiotic.
The cylinder-plate or cup-plate method involves the diffusion of the antibiotic from a vertical cylinder through a solidified agar layer in a Petri dish. This diffusion creates a circular area, or "zone of inhibition," where the growth of a susceptible test organism is prevented. The diameter of this zone is then measured to determine the antibiotic concentration by comparing it to the zones produced by known concentrations of a this compound reference standard.
Key Experimental Parameters
A summary of the critical quantitative data for the microbiological assay of this compound is presented in the table below.
| Parameter | Value/Range | Notes |
| Assay Method | Cylinder-Plate (Cup-Plate) Assay | A diffusion-based assay. |
| Test Organism | Staphylococcus aureus (ATCC 25923) | A susceptible Gram-positive bacterium. |
| Reference Standard | USP this compound Sulfate RS | Used to prepare the standard curve. |
| Standard Curve Concentrations | Typically a 5-point series with a 1:1.25 ratio | A median concentration (S3) is used as a reference. |
| Sample Diluent | Buffer No. 3 (0.1 M Potassium Phosphate Buffer, pH 8.0) | Used for diluting both standard and sample solutions.[1] |
| Assay Medium | Antibiotic Assay Medium No. 11 | Supports the growth of the test organism. |
| Incubation Temperature | 36°C to 37.5°C | Optimal for the growth of Staphylococcus aureus.[2] |
| Incubation Time | 16 to 18 hours | Allows for sufficient diffusion and growth inhibition.[2] |
| Cylinder Dimensions | Outside Diameter: 8 mm, Inside Diameter: 6 mm, Length: 10 mm (all ± 0.1 mm) | Standardized cylinders for consistent results.[2][3] |
| Data Analysis | Plot of log concentration vs. zone diameter | A linear relationship is expected within a certain range.[4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the microbiological assay of this compound.
Materials and Reagents
-
USP this compound Sulfate Reference Standard (RS)
-
This compound sample (Unknown)
-
Staphylococcus aureus (ATCC 25923)
-
Antibiotic Assay Medium No. 11
-
Buffer No. 3 (0.1 M Potassium Phosphate Buffer, pH 8.0)
-
Sterile saline solution
-
Sterile Petri dishes (100 x 20 mm)
-
Sterile stainless steel or porcelain cylinders
-
Sterile pipettes and tips
-
Incubator (36°C to 37.5°C)
-
High-speed blender (for capsule samples)[2]
-
Calipers or a zone reader
Preparation of Media and Buffers
-
Antibiotic Assay Medium No. 11: Prepare the medium according to the manufacturer's instructions. Sterilize by autoclaving.
-
Buffer No. 3 (0.1 M Potassium Phosphate Buffer, pH 8.0): Dissolve 16.73 g of dibasic potassium phosphate and 0.523 g of monobasic potassium phosphate in 1000 mL of purified water. Adjust the pH to 8.0 ± 0.1 with 18 N phosphoric acid or 10 N potassium hydroxide. Sterilize by autoclaving.[5]
Preparation of Inoculum
-
Maintain a stock culture of Staphylococcus aureus on slants of a suitable agar medium.
-
Transfer a loopful of the organism to a fresh agar slant and incubate at 36°C to 37.5°C for 24 hours.
-
Wash the growth from the slant with sterile saline solution.
-
Dilute the bacterial suspension with sterile saline to achieve a desired turbidity (e.g., equivalent to a 0.5 McFarland standard). The optimal concentration of the inoculum should be determined by preliminary trials to obtain clear and well-defined zones of inhibition.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a quantity of USP this compound Sulfate RS and dissolve it in Buffer No. 3 to obtain a stock solution of a convenient concentration (e.g., 1000 µg/mL).
-
Standard Curve Solutions: On the day of the assay, prepare a series of at least five test dilutions from the stock solution by diluting with Buffer No. 3. The successive solutions should increase stepwise in concentration, typically in a ratio of 1:1.25.[5] A common median concentration (S3) is used for comparison on each plate.
-
Sample Stock Solution: For soluble powders, dissolve a known quantity of the sample in Buffer No. 3. For capsules, blend the contents of not less than 5 capsules in a high-speed blender with a sufficient volume of Buffer No. 3 to create a stock solution.[2] For oral solutions, dilute an accurately measured volume with Buffer No. 3.[1]
-
Sample Test Dilution: Quantitatively dilute the sample stock solution with Buffer No. 3 to obtain a test dilution with a concentration assumed to be equal to the median dose level of the standard (S3).[1]
Cylinder-Plate Assay Procedure
-
Plate Preparation: Dispense a layer of sterile, molten Antibiotic Assay Medium No. 11 into sterile Petri dishes on a level surface and allow it to solidify. A two-layer system can also be used, with a base layer and a seeded top layer.
-
Inoculation: Spread a standardized volume of the prepared inoculum evenly over the surface of the solidified agar.
-
Cylinder Placement: Aseptically place six stainless steel or porcelain cylinders on the inoculated agar surface of each plate, spaced evenly.
-
Application of Solutions: Fill three alternate cylinders on each plate with the median concentration (S3) of the this compound standard. Fill the remaining three cylinders with the sample test dilution.
-
Incubation: Incubate the plates at 36°C to 37.5°C for 16 to 18 hours.
-
Zone Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers or a zone reader.
Data Analysis and Calculation
-
Average the diameters of the zones of inhibition for the standard and the sample on each plate.
-
Correct the average zone diameter of the sample by the difference in the average zone diameters of the standard on the sample plates from the overall average zone diameter of the standard.
-
Create a standard curve by plotting the logarithm of the this compound standard concentrations against the corresponding average zone diameters.
-
Determine the concentration of this compound in the sample test dilution by interpolating its corrected average zone diameter on the standard curve.
-
Calculate the final concentration of this compound in the original sample by accounting for the dilution factor.
Visualizations
The following diagrams illustrate the key processes in the microbiological assay of this compound.
References
- 1. This compound Oral Solution [drugfuture.com]
- 2. uspnf.com [uspnf.com]
- 3. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 4. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
Application Notes and Protocols for Paromomycin Testing in Experimental Models of Cutaneous Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established experimental models for testing the efficacy of Paromomycin against cutaneous leishmaniasis (CL). Detailed protocols for parasite culture, animal infection, and endpoint analysis are included to facilitate the setup and execution of preclinical studies.
Application Notes
Cutaneous leishmaniasis, caused by protozoan parasites of the genus Leishmania, requires robust and reproducible preclinical models to evaluate novel therapeutic agents. This compound, an aminoglycoside antibiotic, has demonstrated significant antileishmanial activity and is a key compound in both topical and systemic formulations for CL treatment.[1][2] The most widely used and well-characterized preclinical model for CL is the murine model, particularly using susceptible mouse strains like BALB/c.[3]
Choice of Animal Model:
-
BALB/c Mice: This inbred strain is highly susceptible to Leishmania major infection, developing large, ulcerative lesions and a non-healing Th2-dominant immune response.[4][5] This predictable disease progression makes it an ideal model for assessing the efficacy of antileishmanial drugs.
-
C57BL/6 Mice: In contrast, this strain is resistant to L. major, developing small, self-healing lesions mediated by a protective Th1 immune response. It can be used to study mechanisms of protective immunity.[3]
-
Syrian Golden Hamsters: Hamsters are highly susceptible to various Leishmania species and can reproduce clinicopathological features of human leishmaniasis, making them a valuable, albeit less commonly used, model for CL studies.[3]
Choice of Leishmania Species:
-
Leishmania major : A primary cause of Old World CL, it is the most common species used in murine models due to its consistent and well-documented infection kinetics in BALB/c mice.[6][7]
-
Leishmania mexicana **& Leishmania amazonensis : These New World species also cause cutaneous lesions in mice and are relevant for testing drugs intended for use in the Americas.[8]
-
Leishmania braziliensis **& Leishmania panamensis : These species are major causes of New World CL and can be used to establish more complex models of disease, though infection can be less predictable than with L. major.[9][10]
This compound Formulations: this compound can be evaluated both systemically (intraperitoneal or intramuscular injection) and topically. Topical formulations, often prepared as a 15% cream or ointment, are of particular interest as they minimize systemic toxicity.[9][10][11] The composition of the vehicle base (e.g., Aquaphilic) can significantly impact drug penetration and efficacy.[10]
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Treatment of cutaneous leishmaniasis with 20% this compound ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Cream Cures Cutaneous Leishmaniasis [medscape.com]
- 3. Overview and Approaches for Handling of Animal Models of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Response to Leishmania major in BALB/c Mice Requires Antigen Processing in the Absence of DM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease | Springer Nature Experiments [experiments.springernature.com]
- 7. Immunization against Leishmania major infection in BALB/c mice using a subunit-based DNA vaccine derived from TSA, LmSTI1, KMP11, and LACK predominant antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promastigote-to-Amastigote Conversion in Leishmania spp.—A Molecular View - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical this compound for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Oral Administration of Paromomycin in Ruminants
1.0 Introduction
Paromomycin is an aminoglycoside antibiotic with broad-spectrum antimicrobial and antiprotozoal properties.[1][2] It is particularly effective for treating gastrointestinal infections in neonatal ruminants. A key characteristic of this compound is its poor absorption from the gastrointestinal tract following oral administration, which leads to high concentrations within the intestinal lumen.[2][3][4] This localized activity makes it a valuable therapeutic agent for pathogens residing in the gut, most notably Cryptosporidium parvum, the causative agent of cryptosporidiosis, and enterotoxigenic Escherichia coli.[5][6] These notes provide a comprehensive overview of the application, dosage, and experimental evaluation of oral this compound in ruminants.
2.0 Mechanism of Action & Pharmacokinetics
As an aminoglycoside, this compound irreversibly binds to the 30S ribosomal subunit of susceptible organisms, disrupting protein synthesis and leading to cell death. Its efficacy against protozoa like Cryptosporidium is also well-documented.[1]
The pharmacokinetic profile of oral this compound is central to its therapeutic use and safety.
-
Absorption: Oral bioavailability is very low, generally less than 5%, meaning the vast majority of the drug remains within the gastrointestinal tract.[4] One study in mice reported an oral bioavailability of just 0.3%.[3]
-
Distribution: Due to its poor absorption, systemic distribution is minimal. The drug is primarily distributed throughout the intestinal lumen.
-
Metabolism & Excretion: this compound is not significantly metabolized in the gut. The unabsorbed drug is excreted primarily in the feces.[4]
-
Safety Profile: The low systemic absorption significantly reduces the risk of systemic toxicity (nephrotoxicity and ototoxicity) commonly associated with injectable aminoglycosides.[5][7]
3.0 Indications and Efficacy
Oral this compound is indicated for the treatment of neonatal diarrhea caused by susceptible pathogens in pre-ruminant calves, lambs, and kids.
-
Cryptosporidiosis: This is the primary indication for this compound in neonatal ruminants.[1][8] Studies have repeatedly shown its efficacy in reducing oocyst shedding, alleviating diarrhea, and improving clinical outcomes.[5][9]
-
Colibacillosis: this compound is also effective for the treatment of gastrointestinal infections caused by susceptible strains of E. coli.[6]
-
Giardiasis: Studies in lambs have shown that this compound is effective for the treatment of giardiasis, reducing cyst excretion.[10]
Data Presentation: Dosage and Efficacy
The following tables summarize quantitative data from key studies on the oral administration of this compound in ruminants.
Table 1: Recommended Oral Dosages of this compound in Ruminants
| Species | Indication | Dosage (mg/kg Body Weight) | Frequency | Duration (Days) | Citation(s) |
|---|---|---|---|---|---|
| Calves (Neonatal) | Cryptosporidiosis | 150 mg/kg | Once Daily | 5 | [5][6][11] |
| Colibacillosis | 25 - 50 mg/kg | Once Daily | 3 - 5 | [6] | |
| Lambs (Neonatal) | Cryptosporidiosis | 100 mg/kg | Once Daily | 3 - 11 | [9][12] |
| Giardiasis | 50 - 100 mg/kg | Once Daily | 3 | [10] |
| Goat Kids (Neonatal) | Cryptosporidiosis (Prophylaxis) | 100 mg/kg | Once Daily | 21 |[7] |
Table 2: Summary of Efficacy Studies of this compound for Cryptosporidiosis in Calves
| Dosage Regimen | Key Efficacy Metric | Oocyst Shedding Reduction | Effect on Body Weight Gain | Citation(s) |
|---|---|---|---|---|
| 150 mg/kg for 5 days | 88.9% clinical cure rate 24h post-treatment.[11][13] | Significant decrease in oocyst counts.[11] | Statistically significant positive impact.[8] | [8][11][13] |
| 100 mg/kg for 5 days | 62.5% clinical cure rate 24h post-treatment.[11][13] | Significant reduction observed.[11] | No significant impact compared to control. | [11][13] |
| 75 mg/kg for 5 days | 44.4% clinical cure rate 24h post-treatment.[11][13] | Less effective than higher doses. | No impact observed.[11] | [11][13] |
| 150 mg/kg for 5 days vs. Halofuginone for 7 days | 91.5% clinical cure rate vs. 68.1% for halofuginone.[14] | Higher parasitological cure rate (79.3% vs. 63.7%).[14] | Higher mean daily body weight gain.[15] |[14][15] |
Visualizations: Logical Framework and Experimental Workflow
Caption: Logical framework for oral this compound therapy in ruminants.
Caption: Workflow for a this compound efficacy trial in neonatal calves.
Experimental Protocol: Efficacy of Oral this compound for Neonatal Cryptosporidiosis in Calves
This protocol is based on methodologies reported in peer-reviewed studies.[8][11]
1.0 Objective
To evaluate the clinical and parasitological efficacy of a 150 mg/kg oral this compound solution administered once daily for five days compared to a placebo in neonatal calves experimentally infected with Cryptosporidium parvum.
2.0 Materials
-
30-40 healthy neonatal Holstein calves, 1-2 days of age.
-
This compound oral solution (e.g., 140 mg/mL).
-
Placebo solution (vehicle control).
-
Cryptosporidium parvum oocysts (1x10^6 sporulated oocysts per calf for infection).
-
Milk replacer and standard calf rearing supplies.
-
Digital scale for daily body weight measurement.
-
Syringes for oral administration of treatment and oocysts.
-
Fecal collection containers.
-
Microscope, slides, and reagents for oocyst enumeration (e.g., modified Ziehl-Neelsen staining or immunofluorescence assay).
-
Scoring charts for fecal consistency, hydration status, and general health.
3.0 Methodology
3.1 Animal Selection and Housing
-
Select healthy calves aged 1-2 days, ensuring they have received adequate colostrum (serum total IgG > 10 g/L).[8][11]
-
House calves individually in a clean, dry, and controlled environment to prevent cross-contamination.
-
Allow a 24-hour acclimatization period before the start of the experiment.[8][11]
3.2 Experimental Infection
3.3 Group Allocation and Treatment
-
Monitor all calves daily for the onset of clinical signs (fecal score ≥ 1 and positive oocyst count).[11]
-
Upon confirmation of infection and clinical signs (typically 3-10 days post-infection), randomly allocate calves to one of two groups:
-
Administer the treatment directly into the mouth using a syringe to ensure the full dose is received.[6]
3.4 Data Collection and Monitoring
-
The study duration will be 21 days from the start of treatment.
-
Record the following parameters daily for each calf:
-
Fecal Score: Use a 0-2 scale (0=normal/formed, 1=soft/pasty, 2=watery/liquid).[11]
-
Hydration Score: Use a 0-3 scale based on skin tenting and globe recession.[8]
-
General Health Score: Use a 0-3 scale evaluating demeanor, appetite, and activity.[8]
-
Body Weight: Measure daily to calculate the Mean Daily Body Weight Gain (MDBWG).[11]
-
-
Collect a fecal sample daily from each calf from the start of treatment (Day T0) until at least Day T10, and then every other day until the end of the study.
-
Quantify oocyst shedding (oocysts per gram of feces) for each sample.
4.0 Endpoint Analysis
-
Primary Efficacy Endpoint (Clinical Cure): The percentage of calves in each group with all clinical scores (fecal, hydration, health) equal to zero at 24 hours after the completion of treatment (Day T5).[11]
-
Secondary Endpoints:
-
Reduction in mean fecal scores and oocyst counts over time.
-
Mean Daily Body Weight Gain (MDBWG) over the study period.[8]
-
Time to resolution of diarrhea.
-
5.0 Statistical Analysis
-
Compare clinical cure rates between groups using a Chi-squared or Fisher's exact test.
-
Analyze differences in MDBWG, fecal scores, and oocyst counts between groups using appropriate statistical models (e.g., ANOVA with repeated measures or mixed-effects models).
-
A p-value of < 0.05 will be considered statistically significant.
References
- 1. youtube.com [youtube.com]
- 2. primescholars.com [primescholars.com]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 2: Aminoglycosides/aminocyclitols: apramycin, this compound, neomycin and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruminants.ceva.pro [ruminants.ceva.pro]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. ruminants.ceva.com [ruminants.ceva.com]
- 9. Field trial on the therapeutic efficacy of this compound on natural Cryptosporidium parvum infections in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ruminants.ceva.com [ruminants.ceva.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. ruminants.ceva.pro [ruminants.ceva.pro]
- 14. ruminants.ceva.com [ruminants.ceva.com]
- 15. ruminants.ceva.com [ruminants.ceva.com]
Application Notes and Protocols for Studying Ribosomal Translation Errors Using Paromomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the aminoglycoside antibiotic paromomycin as a tool to investigate ribosomal translation errors. This compound induces misreading of the genetic code and promotes read-through of premature termination codons (PTCs), making it a valuable agent for studies in ribosome fidelity, nonsense suppression, and the development of therapeutic strategies for genetic diseases caused by nonsense mutations.
Introduction to this compound and Ribosomal Translation Errors
This compound is an aminoglycoside antibiotic that binds to the A site of the small ribosomal subunit. This binding stabilizes a conformation of the ribosome that reduces the accuracy of codon-anticodon recognition, leading to two primary types of translational errors:
-
Amino Acid Misincorporation: The incorporation of an incorrect amino acid at a sense codon.
-
Nonsense Suppression (Read-through): The failure to recognize a stop codon (UAA, UAG, or UGA), resulting in the insertion of an amino acid and continued translation to the next in-frame stop codon.
These properties of this compound have been harnessed in various experimental systems to study the mechanisms of translational fidelity and to explore its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[1][2]
Mechanism of this compound-Induced Translational Errors
This compound binds to the decoding center of the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes).[3] This binding event induces a conformational change in the ribosome, flipping out two key adenine residues (A1492 and A1493 in E. coli) from helix 44.[3] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pair is formed, thereby lowering the free-energy barrier for aminoacyl-tRNA accommodation. This reduced stringency in codon recognition allows near-cognate aminoacyl-tRNAs to be incorporated more frequently, leading to misreading of sense codons and read-through of stop codons.[3]
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Paromomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paromomycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces rimosus.[1][2] It is effective against various gram-positive and gram-negative bacteria, as well as some protozoa and cestodes.[3] this compound is primarily used for treating intestinal protozoal infections and visceral leishmaniasis.[2][4] Structurally, this compound is an aminoglycoside antibiotic belonging to the aminocyclitol glycoside class.[5] As with other aminoglycosides, this compound lacks a significant UV-absorbing chromophore, which presents a challenge for analysis by HPLC with UV detection.[6][7] Consequently, alternative detection methods or derivatization are required for its quantification. This application note details various HPLC-based methods for the analysis of this compound, including those coupled with Evaporative Light Scattering Detection (ELSD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS).
Chemical Structure
This compound is a complex oligosaccharide with multiple amino and hydroxyl groups, making it highly polar and water-soluble.[5]
-
Molecular Weight: 615.6 g/mol [8]
Methods for HPLC Analysis of this compound
Several HPLC methods have been developed for the analysis of this compound and its related substances. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantification of this compound and its impurities, as well as the simultaneous determination of counter-ions like sulfate.[3][6] ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like this compound.[6]
HPLC with Pulsed Amperometric Detection (HPLC-PAD)
Aminoglycosides can be directly detected by amperometry due to their oxidizable nature.[6] HPLC-PAD offers high sensitivity and a broad linear range for the analysis of this compound and its related substances.[6] This method is particularly useful for detecting impurities.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices such as plasma and skin tissue.[9][10] This technique is also powerful for the identification and characterization of unknown impurities.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various HPLC methods for this compound analysis.
Table 1: HPLC-ELSD Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 0.7 mg/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.99 | [6] |
| Limit of Detection (LOD) | 2.25 µg/mL | [3] |
| Limit of Quantification (LOQ) | 25.5 µg/mL | [3] |
Table 2: HPLC-PAD Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.49 - 118.30 µg/mL | |
| Correlation Coefficient (r) | > 0.9993 | |
| Limit of Detection (LOD) | 0.49 µg/mL | |
| Limit of Quantification (LOQ) | 0.99 µg/mL | |
| Repeatability (RSD) | < 2.0% | |
| Precision (RSD) | < 2.0% |
Table 3: UPLC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range (Plasma) | 5 - 1000 ng/mL | [10] |
| Correlation Coefficient (r²) | ≥ 0.997 | [10] |
| Linearity Range (Mice Plasma) | 50.51 - 5019.22 ng/mL | [9] |
| LLOQ (Plasma) | 5 ng/mL | [10] |
Experimental Protocols
Protocol 1: HPLC-ELSD for this compound Sulfate and its Impurities
This protocol is based on the method described by Liu et al. (2010).[6]
1. Materials and Reagents:
-
This compound Sulfate Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: GRACE Alltima C18 (250mm x 4.6mm, 5 µm)[6]
-
Mobile Phase: 0.2 M Trifluoroacetic acid in Water:Acetonitrile (96:4, v/v)[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Drift Tube Temperature: 60°C[3]
-
Gas Pressure: 30 psi[3]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare stock solutions of this compound RS in water at concentrations of 0.2, 0.5, and 0.7 mg/mL.[6]
-
Sample Solution: Dissolve and dilute commercial samples of this compound in water to an appropriate concentration.[6]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a regression equation from the logarithm of the concentration to the logarithm of the peak area of the standards.[6]
-
Calculate the concentration of this compound in the commercial samples using the regression equation.[6]
Protocol 2: HPLC-PAD for this compound and its Related Substances
This protocol is based on the method for determining this compound and its related substances using a pentafluorophenyl column.
1. Materials and Reagents:
-
This compound Sulfate Reference Standard
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropionic acid
-
Sodium hydroxide
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: Agilent Pursuit PFP (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 2.0% (v/v) Trifluoroacetic acid solution containing 0.15% (v/v) pentafluoropropionic acid, adjusted to pH 3.5 with 50% (w/w) sodium hydroxide.
-
Detector: Pulsed Amperometric Detector (PAD) with a four-potential waveform.
3. Standard and Sample Preparation:
-
Prepare standard and sample solutions in water at appropriate concentrations within the linear range (0.49-118.30 µg/mL).
4. Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Quantify this compound and its impurities based on peak area.
Protocol 3: UPLC-MS/MS for this compound in Biological Matrices
This protocol is a general representation based on methods for analyzing this compound in plasma and tissue.[9][10]
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (e.g., deuterated this compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA)
-
Trichloroacetic acid (for protein precipitation)
2. Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard.
-
Precipitate proteins using an appropriate agent (e.g., 10% perchloric acid or trichloroacetic acid).[9]
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant as needed before injection.
3. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC BEH HILIC or a C18 column).[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing a small percentage of an ion-pairing agent like HFBA or TFA (e.g., 0.005% v/v TFA).[9][10]
-
Flow Rate: Typically 0.2 - 0.4 mL/min.[9]
4. Mass Spectrometry Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in this compound HPLC method development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. This compound Sulfate | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalzenith.com [chemicalzenith.com]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of unknown impurities of this compound in a 15% topical cream by liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Paromomycin Resistance in Leishmania
This resource provides researchers, scientists, and drug development professionals with a centralized hub of information, troubleshooting guides, and experimental protocols related to paromomycin (PMM) resistance in Leishmania species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the experimental investigation of this compound resistance.
Q1: My Leishmania cultures show inconsistent IC50 values for this compound. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability.
Potential Causes:
-
Parasite Stage and Form: The susceptibility to this compound can differ between the promastigote and amastigote stages. Resistance selected in one stage may not be equally expressed in the other. It's crucial to use the clinically relevant intracellular amastigote stage for final susceptibility testing[1].
-
Culture Conditions: Variations in media composition (e.g., serum batch), pH, and incubation temperature (28°C for promastigotes) can affect parasite growth rates and drug efficacy[2].
-
Parasite Density: The initial parasite inoculum density can significantly impact the calculated IC50. A high-density culture may show artificially higher resistance.
-
Drug Stability: Ensure the this compound stock solution is properly stored and fresh dilutions are made for each experiment.
-
Assay Method: The choice of viability assay (e.g., MTT, resazurin, or direct counting) can influence results. Colorimetric assays can be affected by the metabolic state of the parasites[3].
Troubleshooting Flowchart:
Troubleshooting workflow for inconsistent IC50 results.
Q2: What are the primary molecular mechanisms of this compound resistance in Leishmania?
A2: this compound resistance in Leishmania is multifactorial, involving several cellular adaptations rather than a single mechanism.
Known Mechanisms:
-
Reduced Drug Accumulation: This is a hallmark of PMM resistance. It can be caused by:
-
Decreased Uptake: The initial binding of the cationic this compound to the negatively charged Leishmania cell surface can be reduced in resistant parasites[4][5].
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, is strongly correlated with increased drug efflux and resistance[6][7].
-
-
Alterations in Protein Synthesis: this compound's primary target is the ribosome, where it inhibits protein synthesis[4][5][8]. Resistant strains show less inhibition of protein synthesis compared to wild-type parasites[4][5]. While direct mutations in the ribosomal RNA binding site, a common mechanism in bacteria, have not been confirmed in Leishmania, changes in the expression of ribosomal proteins and translation factors are observed[9][10][11][12][13].
-
Changes in Membrane Fluidity: Resistant parasites often exhibit increased membrane fluidity, which may contribute to altered drug transport across the cell membrane[6][7].
-
Enhanced Stress Response: PMM-resistant parasites show increased tolerance to host defense mechanisms, such as nitrosative stress, which may contribute to better survival within the macrophage[6][7].
-
Genomic and Proteomic Changes: Whole-genome sequencing has identified various single nucleotide variations (SNVs) and gene copy number variations (CNVs) associated with resistance. These affect genes involved in translation, protein turnover, signaling, and mitochondrial function[1][9][10][14]. Proteomic studies have also shown upregulation of ribosomal proteins and stress proteins in resistant strains[15].
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental Resistance to Drug Combinations in Leishmania donovani: Metabolic and Phenotypic Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of cellular mechanisms involved in experimental this compound resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Selection of this compound Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Selection of this compound Resistance in <i>Leishmania donovani</i> Amastigotes Induces Variable Genomic Polymorphisms - ProQuest [proquest.com]
- 11. This compound resistance in Leishmania tropica: lack of correlation with mutation in the small subunit ribosomal RNA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajtmh.org [ajtmh.org]
- 13. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Paromomycin Resistance in Parasites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming reduced paromomycin uptake in resistant parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in Leishmania?
A1: The uptake of this compound in Leishmania donovani involves a rapid, non-saturable initial phase.[1][2][3][4] This is believed to be an association of the cationic this compound with the negatively charged glycocalyx on the parasite's cell surface.[1][2][3] This initial binding is largely independent of temperature and metabolic inhibitors.[1][2][3]
Q2: How do resistant parasites exhibit reduced this compound uptake?
A2: this compound-resistant Leishmania strains demonstrate a reduced accumulation of the drug, which is associated with a significant decrease in the initial binding to the cell surface.[1][2][3][5] This suggests that alterations in the parasite's membrane composition may be a key factor in the resistance mechanism.[1][6][7]
Q3: What are the downstream cellular effects of this compound in susceptible parasites?
A3: In susceptible parasites, this compound has been shown to inhibit both cytoplasmic and mitochondrial protein synthesis.[1][2][3] It also leads to a significant decrease in the mitochondrial membrane potential.[1][2][3][5]
Q4: Are there other resistance mechanisms besides reduced uptake?
A4: Yes, while reduced uptake is a primary mechanism, other factors may contribute to this compound resistance. Proteomic studies of resistant Leishmania have shown an upregulation of proteins involved in vesicular trafficking.[6][8] This suggests that resistant parasites may sequester the drug in intracellular vesicles, preventing it from reaching its target.[4][8] Additionally, an increased number of vesicular vacuoles has been observed in resistant strains.[6][8]
Q5: Is this compound resistance typically associated with multi-drug resistance?
A5: Studies on lab-generated this compound-resistant Leishmania donovani have shown that these parasites did not acquire multidrug resistance.[6][7]
Troubleshooting Guide: this compound Uptake Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates in drug uptake assay. | 1. Inconsistent parasite density. 2. Uneven distribution of parasites in assay plates. 3. Inaccurate pipetting of radiolabeled this compound or other reagents. | 1. Ensure accurate parasite counting before plating. 2. Gently mix the parasite suspension before and during plating. 3. Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Low signal or no detectable drug uptake. | 1. Insufficient incubation time. 2. Low concentration of this compound. 3. Degradation of radiolabeled this compound. | 1. Optimize the incubation time for your specific parasite strain. 2. Perform a dose-response experiment with a wider concentration range. 3. Ensure proper storage and handling of the radiolabeled drug. |
| High background signal in radiolabeled uptake assay. | 1. Inadequate washing of parasites to remove unbound drug. 2. Non-specific binding of the drug to the assay plates or filters. | 1. Increase the number and volume of wash steps with ice-cold buffer. 2. Pre-treat plates or filters with a blocking agent. |
| Calculated IC50 values are significantly higher than expected. | 1. The parasite strain may have developed resistance. 2. Incorrect assay setup or conditions. | 1. Verify the susceptibility of your parasite strain with a known sensitive control. 2. Review and optimize your experimental protocol, including parasite stage, media composition, and incubation conditions. |
| Difficulty in quantifying intracellular this compound. | 1. The chosen method lacks the required sensitivity. | 1. Consider using a more sensitive method such as HPLC or a radiolabeled drug uptake assay for quantification.[1][6][7] |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against sensitive and resistant Leishmania donovani strains.
| Strain | Parasite Stage | IC50 (µM) | Fold Resistance | Reference |
| Wild-Type (WT) | Promastigote | ~50 | - | [2] |
| This compound-Resistant (PRr) | Promastigote | ~150 | ~3 | [2] |
| Wild-Type (BPK275/0 cl-18) | Amastigote | 45.0 ± 5.6 | - | [9] |
| Amastigote-Selected Resistant | Amastigote | 199 | ~4.4 | [9] |
| Antimony-Resistant Field Isolates | Amastigote | 3.9 ± 0.3 | - | [10] |
| Antimony-Resistant Field Isolates | Promastigote | 29.8 ± 2.5 | - | [10] |
Detailed Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from methodologies described for studying drug uptake in Leishmania.[2]
Materials:
-
Log-phase Leishmania promastigotes (sensitive and resistant strains)
-
[³H]-Paromomycin or other suitable radiolabeled this compound
-
M-199 medium with 10% Fetal Calf Serum (FCS)
-
Ice-cold wash buffer (e.g., PBS)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Microcentrifuge tubes
-
96-well plates or appropriate culture vessels
Procedure:
-
Parasite Preparation: Culture Leishmania promastigotes to mid-log phase. Harvest the parasites by centrifugation and resuspend them in fresh M-199 medium at a density of 1 x 10⁷ cells/ml.
-
Assay Setup: Aliquot the parasite suspension into microcentrifuge tubes or a 96-well plate.
-
Initiation of Uptake: Add radiolabeled this compound to the desired final concentration (e.g., 100 µM) to initiate the uptake experiment.
-
Incubation: Incubate the parasites at 25°C for various time points (e.g., 10 min, 30 min, 1h, 4h).
-
Termination of Uptake: To stop the uptake, centrifuge the parasite suspension at 4°C to pellet the cells.
-
Washing: Quickly wash the cell pellet with ice-cold wash buffer to remove unbound extracellular radiolabeled this compound. Repeat the wash step at least twice.
-
Lysis and Scintillation Counting: Lyse the final cell pellet and add scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of intracellular this compound based on the measured radioactivity and a standard curve. Normalize the data to the number of parasites.
Protocol 2: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential.[2]
Materials:
-
Leishmania promastigotes (untreated, treated with this compound, and resistant strains)
-
This compound
-
Rhodamine 123
-
Flow cytometer
Procedure:
-
Parasite Treatment: Treat wild-type promastigotes with this compound (e.g., 150 µM) for 72 hours. Include untreated wild-type and resistant strains as controls.
-
Harvesting and Washing: Harvest all parasite groups by centrifugation and wash them with PBS.
-
Staining: Resuspend the parasites in PBS containing Rhodamine 123 at a final concentration of 1 µg/ml and incubate for 15 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the fluorescence of the stained parasites using a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity histograms of the different parasite populations. A decrease in fluorescence intensity indicates a reduction in the mitochondrial membrane potential.
Visualizations
Experimental Workflow: this compound Uptake Assay
Caption: Workflow for Radiolabeled this compound Uptake Assay.
Proposed Mechanisms of this compound Resistance
Caption: Mechanisms of Reduced this compound Efficacy in Resistant Parasites.
References
- 1. Development and characterization of this compound-resistant Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. parasite-journal.org [parasite-journal.org]
- 8. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 9. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Investigating increased drug efflux as a Paromomycin resistance mechanism
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating increased drug efflux as a mechanism of paromomycin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: Resistance to this compound, an aminoglycoside antibiotic, can arise from several mechanisms. In prokaryotes, these include enzymatic inactivation of the drug, mutations at the ribosomal binding sites, and decreased drug accumulation.[1] In parasites like Leishmania donovani, a key mechanism is the decreased intracellular accumulation of the drug, often linked to the increased expression and activity of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1][2][3][4]
Q2: What are efflux pumps and how do they contribute to drug resistance?
A2: Efflux pumps are transport proteins located in the cell membrane that actively extrude a wide variety of substrates, including antibiotics and other toxic compounds, from the cell's interior to the exterior.[5][6] This process is energy-dependent.[7] By pumping the drug out of the cell, these pumps reduce the intracellular drug concentration to sub-inhibitory levels, preventing the drug from reaching its target and rendering the cell resistant.[6][8] Overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR) in both bacteria and cancer cells.[9][10]
Q3: Which specific efflux pumps are implicated in this compound resistance?
A3: In studies involving experimentally generated this compound-resistant Leishmania donovani, marked increases in the gene expression of the ABC transporters MDR1 and MRPA have been observed.[1][2][4] These transporters are believed to be responsible for the increased drug efflux seen in resistant parasites.
Q4: Besides increased efflux, what other cellular changes are associated with this compound resistance?
A4: In Leishmania, this compound resistance has been associated with other cellular changes that may act in concert with increased efflux. These include increased membrane fluidity and a greater tolerance to host defense mechanisms like nitrosative stress.[1][2] A resistant line of L. donovani also showed reduced this compound accumulation due to a significant decrease in the initial binding of the drug to the cell surface.[3][11]
Q5: How can I functionally confirm that an efflux pump is responsible for the observed resistance?
A5: A common method is to use efflux pump inhibitors (EPIs). These are compounds that block the activity of the pumps.[9] By comparing the minimum inhibitory concentration (MIC) or the intracellular accumulation of a drug in the presence and absence of an EPI, you can infer the pump's role.[7] A significant restoration of sensitivity to the drug in the presence of an EPI suggests that efflux is a key resistance mechanism.[7][9]
Troubleshooting Guides
Q1: My drug accumulation assay shows no difference between sensitive and resistant cells. What could be the issue?
A1:
-
Potential Cause 1: The fluorescent substrate is not recognized by the specific efflux pump.
-
Potential Cause 2: Efflux is not the primary resistance mechanism.
-
Solution: The resistance in your cells might be due to other mechanisms, such as target mutation or drug inactivation.[3] Consider investigating these alternative possibilities, for example, by sequencing the ribosomal binding sites for this compound.
-
-
Potential Cause 3: Experimental conditions are not optimal.
Q2: My RT-qPCR results do not show overexpression of known efflux pump genes (e.g., MDR1, MRPA) in my resistant strain. Why?
A2:
-
Potential Cause 1: A novel or uncharacterized efflux pump is involved.
-
Solution: The resistance may be mediated by a pump that has not yet been associated with this compound resistance. Consider performing RNA-sequencing (RNA-seq) to get a global view of the transcriptome and identify other upregulated transporter genes.
-
-
Potential Cause 2: The resistance is post-transcriptional.
-
Solution: The pump may be regulated at the protein level (e.g., increased protein stability or activity) rather than the gene expression level. A western blot or proteomic analysis could be used to investigate protein levels.
-
-
Potential Cause 3: Poor RNA quality or primer inefficiency.
-
Solution: Ensure the extracted RNA has high integrity (RIN > 8). Validate your qPCR primers to confirm they have an efficiency between 90-110% and produce a single melt curve peak.
-
Q3: The efflux pump inhibitor (EPI) I'm using is toxic to my cells, even at low concentrations. What should I do?
A3:
-
Potential Cause 1: The EPI has intrinsic cytotoxicity.
-
Solution: It is crucial to determine the non-toxic concentration of the EPI before using it in combination with this compound. Perform a dose-response curve for the EPI alone to determine its IC50 and select a concentration for your assays that shows high cell viability (e.g., >90%).[13]
-
-
Potential Cause 2: The vehicle/solvent for the EPI is toxic.
-
Solution: Always include a vehicle control (e.g., DMSO in media) to ensure that the solvent used to dissolve the EPI is not causing the observed toxicity.[13]
-
Data Presentation
Table 1: Gene Expression of ABC Transporters in this compound-Resistant (PMM-R) L. donovani
| Gene | Fold Change in Expression (PMM-R vs. PMM-S) | Reference |
| MDR1 | 10.45 ± 0.35 | [4] |
| MRPA | 11.47 ± 0.22 | [4] |
| Data represents the mean ± standard deviation from three separate assays. PMM-S refers to the this compound-sensitive parental strain. |
Table 2: Example IC50 Values for this compound in Sensitive vs. Resistant Strains
| Strain | IC50 this compound (µM) | Resistance Fold-Increase | Reference |
| Parental Sensitive (Indian Isolate) | 14.5 ± 0.7 | - | [14] |
| Promastigote-Selected Resistant | 134.1 ± 13.9 | ~9.2 | [14] |
| Parental Sensitive (Nepalese Isolate) | 19.3 ± 1.5 | - | [14] |
| Promastigote-Selected Resistant | 62.1 ± 7.2 | ~3.2 | [14] |
| IC50 (half-maximal inhibitory concentration) values indicate the drug concentration required to inhibit 50% of parasite growth. |
Key Experimental Protocols
Protocol 1: Intracellular Dye Accumulation Assay
This assay indirectly measures efflux activity by quantifying the accumulation of a fluorescent dye inside the cells. Lower accumulation in resistant cells suggests higher efflux activity.[12]
Materials:
-
Sensitive and resistant cell lines
-
96-well black, clear-bottom plates
-
Fluorescent dye (e.g., Calcein-AM, Rhodamine 123)
-
Efflux pump inhibitor (EPI), e.g., Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation (Optional): Wash cells with HBSS. Add solutions of the EPI at various non-toxic concentrations to the respective wells. Include a vehicle-only control. Incubate for 30 minutes at 37°C.[13]
-
Dye Loading: Without removing the inhibitor solution, add the fluorescent dye working solution (e.g., 1 µM Calcein-AM) to all wells. Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Fluorescence Measurement: Wash the cells twice with ice-cold HBSS to remove extracellular dye. Add 100 µL of fresh HBSS to each well.[13]
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
Data Analysis: Compare the fluorescence intensity between sensitive and resistant cells. A significantly lower fluorescence in resistant cells indicates decreased dye accumulation (and thus, increased efflux). If an EPI is used, a significant increase in fluorescence in the treated resistant cells compared to untreated resistant cells confirms the role of the targeted pump.
Protocol 2: Reverse Transcriptase Quantitative PCR (RT-qPCR)
This protocol quantifies the expression level of specific efflux pump genes.[15]
Materials:
-
Sensitive and resistant cell cultures
-
RNA extraction kit
-
RNase-free DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MDR1, MRPA) and a housekeeping gene (e.g., 16S rRNA, GAPDH)
-
Real-Time PCR System
Procedure:
-
RNA Extraction: Extract total RNA from mid-logarithmic phase cultures of sensitive and resistant cells using a suitable kit.
-
DNase Treatment: Remove any contaminating genomic DNA by treating the RNA samples with RNase-free DNase I.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA template, forward and reverse primers for a target or housekeeping gene, and qPCR master mix.
-
Thermal Cycling: Run the reaction on a Real-Time PCR system using a standard protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 30s and 60°C for 1 min).[15]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.
Data Analysis:
-
Calculate the ΔCT for each sample: ΔCT = CT (target gene) - CT (housekeeping gene).
-
Calculate the ΔΔCT: ΔΔCT = ΔCT (resistant sample) - ΔCT (sensitive control sample).
-
Determine the relative fold change in gene expression using the 2-ΔΔCT method.[15] A fold change greater than 2 is typically considered significant overexpression.
Visualizations
Caption: Experimental workflow for investigating efflux-mediated resistance.
Caption: Logical flowchart for confirming the role of drug efflux.
Caption: Conceptual diagram of drug efflux via an ABC transporter.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Elucidation of cellular mechanisms involved in experimental this compound resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 8. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 10. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: uptake and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Experimental Induction of this compound Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paromomycin Production from Streptomyces rimosus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of paromomycin production from Streptomyces rimosus.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production in Streptomyces rimosus?
A1: The primary factors influencing this compound production include the composition of the fermentation medium, pH, temperature, inoculum size, incubation time, and agitation rate. Both submerged liquid fermentation (SLF) and solid-state fermentation (SSF) methods can be employed, each with its own set of optimal conditions.[1][2][3]
Q2: Which fermentation method, Submerged Liquid Fermentation (SLF) or Solid-State Fermentation (SSF), is more efficient for this compound production?
A2: Studies have shown that SSF can lead to higher concentrations of this compound compared to SLF under similar conditions.[1] SSF also offers advantages such as reduced costs for raw materials, lower energy consumption, and less wastewater discharge.[1][4]
Q3: What is a suitable basal medium for culturing Streptomyces rimosus for this compound production?
A3: Tryptic Soy Broth (TSB) is commonly used as a basal medium for the initial growth of Streptomyces rimosus.[2][5] For production, various optimized media have been developed.
Q4: Can genetic modification be used to improve this compound yield?
A4: Yes, mutagenesis, for instance using gamma irradiation, has been successfully employed to create mutant strains of S. rimosus with significantly increased this compound production. One study reported a mutant (coded 5M) that showed a 2-fold increase in activity in an optimized medium compared to the wild-type strain.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound yield | - Suboptimal fermentation parameters (pH, temperature, agitation).- Inappropriate media composition.- Poor inoculum quality or incorrect size.- Contamination of the culture. | - Optimize fermentation conditions based on the recommended ranges in the tables below.- Use an optimized production medium (see Table 2).- Ensure a healthy, actively growing seed culture and optimize the inoculum size (see Table 1).- Check for contamination by microscopy and plating; if contaminated, discard and start with a fresh culture. |
| Inconsistent production between batches | - Variation in raw material quality.- Inconsistent sterilization of media and equipment.- Fluctuation in incubation conditions. | - Use high-quality, consistent sources for media components.- Standardize sterilization procedures to avoid overheating or incomplete sterilization.- Calibrate and monitor incubators and shakers to ensure stable temperature and agitation. |
| Difficulty in extracting and quantifying this compound | - Inefficient extraction method.- Issues with the analytical method (e.g., HPLC). | - Employ a validated extraction protocol. A common method involves solvent extraction followed by purification steps.- For quantification, use a validated HPLC method with a suitable column and detection system (e.g., ELSD or PAD).[7][8] |
Quantitative Data Summary
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Submerged Liquid Fermentation (SLF) | Solid-State Fermentation (SSF) |
| Producing Strain | Streptomyces rimosus NRRL 2455 | Streptomyces rimosus subsp. paromomycinus NRRL 2455 |
| pH | 6.0[2][5] | 8.5[1][4] |
| Temperature | 28 °C[2][5] | 30 °C[1][4] |
| Inoculum Size | 5.5% v/v[2][5] | 5% v/w[1][4] |
| Incubation Time | 8.5 days[2][5] | 9 days[3] |
| Agitation Rate | 200 rpm[2][5] | N/A |
| Optimized Yield | 14-fold increase over basal medium[2][5] | 2.21 mg/g initial dry solids[1][4] |
Table 2: Optimized Production Media Composition
| Component | Concentration (Submerged Liquid Fermentation) | Concentration (Solid-State Fermentation - Impregnating Aminoglycoside Production Media) |
| Soybean Meal | 30 g/L[2][5] | 30 g/L[1] |
| NH₄Cl | 4 g/L[2][5] | 4 g/L[1] |
| CaCO₃ | 5 g/L[2][5] | 5 g/L[1] |
| Glycerol | 40 ml/L[2][5] | 40 ml/L[1] |
| Solid Substrate | N/A | Corn Bran[1][4] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptically inoculate a loopful of Streptomyces rimosus from a stock culture into a 250 ml Erlenmeyer flask containing 25 ml of Tryptic Soy Broth (TSB).[2]
-
Incubate the flask at 28 °C on a rotary shaker at 200 rpm for 48-72 hours until a well-grown seed culture is obtained.[2]
Protocol 2: Submerged Liquid Fermentation (SLF) for this compound Production
-
Prepare the optimized production medium (as detailed in Table 2) and dispense 25 ml into 250 ml Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
Inoculate each flask with 5.5% v/v of the seed culture.[2][5]
-
Incubate the flasks at 28 °C on a rotary shaker at 200 rpm for 8.5 days.[2][5]
-
Adjust the initial pH of the medium to 6.0 before inoculation.[2][5]
-
After incubation, harvest the broth for this compound extraction and quantification.
Protocol 3: Solid-State Fermentation (SSF) for this compound Production
-
Use corn bran as the solid substrate.[1]
-
Impregnate the corn bran with the aminoglycoside production medium (composition in Table 2).
-
Inoculate the substrate with a 5% v/w inoculum of S. rimosus.[1][4]
-
Following incubation, extract this compound from the solid substrate for analysis.
Protocol 4: Quantification of this compound by HPLC
Note: This is a general guideline. Specific parameters may need to be optimized for your system.
-
Sample Preparation : Centrifuge the fermentation broth to remove biomass. The supernatant can be used for analysis. For SSF, an extraction step is required first.
-
Chromatographic System : A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Pulsed Amperometric Detector (PAD) is recommended.[7][8]
-
Column : A C18 column is often used.[7]
-
Mobile Phase : A common mobile phase consists of an aqueous solution of trifluoroacetic acid and acetonitrile.[7]
-
Standard Curve : Prepare a standard curve using known concentrations of this compound sulfate to quantify the concentration in the samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Production and statistical optimization of this compound by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and statistical optimization of this compound by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Description and validation of an analytical method for the determination of this compound sulfate in medicated animal feeds - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Oral Bioavailability of Paromomycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oral bioavailability of Paromomycin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
This compound exhibits very poor oral bioavailability, estimated to be as low as 0.3% in preclinical models, primarily due to a combination of unfavorable physicochemical properties and biological barriers.[1][2][3] Its large molecular weight (615.6 g/mol ) and high hydrophilicity limit its passive diffusion across the intestinal epithelium.[1] Furthermore, this compound has been identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug back into the intestinal lumen, further reducing its net absorption.[1] Evidence also suggests that it may undergo metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver, contributing to its low systemic exposure.[1][3]
Q2: What is the expected apparent permeability (Papp) of this compound in Caco-2 cell assays?
This compound is expected to have a low apparent permeability (Papp) in Caco-2 cell monolayers, classifying it as a poorly permeable compound.[1] Studies have shown negligible permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[1][3] An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.[1] For this compound, an efflux ratio of 2.9 has been reported, suggesting it is a substrate of apically located efflux transporters like P-gp.[1]
Q3: How significant is the role of P-glycoprotein (P-gp) in limiting this compound absorption?
P-glycoprotein plays a significant role in the poor oral absorption of this compound. In vitro studies using Caco-2 cells have demonstrated that the permeability of this compound increases when co-incubated with a P-gp inhibitor like verapamil.[1] This indicates that P-gp actively transports this compound out of the intestinal cells, thereby reducing its systemic absorption. In vivo studies in mice have further confirmed this, showing a 1.5-fold increase in oral plasma exposure when this compound is administered with verapamil.[1]
Q4: Is this compound metabolized by cytochrome P450 (CYP) enzymes?
Yes, in vitro studies suggest that this compound is a substrate for CYP enzymes.[1] It has been shown to be unstable in mouse liver microsomes, with a high intrinsic clearance.[1] In vivo studies in mice have demonstrated a 1.6-fold increase in oral plasma exposure when this compound is co-administered with the broad-spectrum CYP inhibitor, 1-aminobenzotriazole (ABT).[1][3] This suggests that first-pass metabolism in the intestine and/or liver contributes to its low oral bioavailability.
Q5: Can formulation strategies improve the oral bioavailability of this compound?
Yes, formulation strategies have shown promise in enhancing the oral bioavailability of this compound. Approaches that include permeability enhancers and P-gp inhibitors have been successful in preclinical models.[2] For instance, a formulation containing Gelucire 44/14 (a P-gp inhibitor and absorption enhancer), Solutol HS 15, and propylene glycol increased the oral bioavailability of this compound from 0.3% to as high as 9% in mice.[2] Another study reported an increase to 16% with the use of P-gp and CYP inhibitors.[1][3]
Troubleshooting Guides
Problem 1: High variability in Caco-2 permeability results for this compound.
-
Possible Cause 1: Inconsistent Caco-2 monolayer integrity.
-
Troubleshooting: Ensure consistent cell seeding density and culture period (typically 21 days). Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the transport experiment. TEER values should be within the laboratory's established range for healthy monolayers. Additionally, perform a Lucifer yellow permeability assay as a marker for paracellular integrity.
-
-
Possible Cause 2: Non-specific binding of this compound to the assay plates or cells.
-
Troubleshooting: Pre-treat the plates with a blocking agent like bovine serum albumin (BSA). Quantify the amount of this compound in both the donor and receiver compartments, as well as the cell lysate at the end of the experiment to calculate mass balance and assess recovery.
-
-
Possible Cause 3: Saturation of efflux transporters at high this compound concentrations.
-
Troubleshooting: Perform the permeability assay at multiple concentrations of this compound to determine if the transport is concentration-dependent. If the efflux ratio decreases with increasing concentration, it may indicate transporter saturation.
-
Problem 2: Difficulty in confirming this compound as a P-gp substrate.
-
Possible Cause 1: Insufficient concentration or potency of the P-gp inhibitor.
-
Troubleshooting: Use a well-characterized P-gp inhibitor, such as verapamil or cyclosporin A, at a concentration known to effectively inhibit P-gp without causing cytotoxicity. Perform a concentration-response curve for the inhibitor with a known P-gp substrate to confirm its activity in your assay system.
-
-
Possible Cause 2: Involvement of other efflux transporters.
-
Troubleshooting: While P-gp is a major efflux transporter, others like Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs) could also be involved. Consider using specific inhibitors for these transporters in addition to a P-gp inhibitor to investigate their potential contribution.
-
Problem 3: Inconsistent results in in vitro metabolism studies with liver microsomes.
-
Possible Cause 1: Degradation of this compound in the assay buffer.
-
Troubleshooting: Perform a control incubation of this compound in the assay buffer without microsomes and the NADPH regenerating system to assess its chemical stability under the experimental conditions.
-
-
Possible Cause 2: Suboptimal concentration of microsomes or NADPH.
-
Troubleshooting: Optimize the microsomal protein concentration and the concentration of the NADPH regenerating system components (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure that the reaction is not limited by enzyme or cofactor availability.
-
-
Possible Cause 3: Inhibition of CYP enzymes by the vehicle (solvent) used to dissolve this compound.
-
Troubleshooting: Ensure the final concentration of the organic solvent (e.g., DMSO, methanol) in the incubation mixture is low (typically ≤ 0.5%) and does not affect enzyme activity. Run a vehicle control to assess any inhibitory effects.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₅N₅O₁₄ | N/A |
| Molecular Weight | 615.6 g/mol | [1] |
| Aqueous Solubility | High | N/A |
| Nature | Highly hydrophilic | [1] |
Table 2: In Vitro Permeability and Efflux of this compound in Caco-2 Cells
| Parameter | Value | Condition | Reference |
| Papp (A-to-B) | Low/Negligible | Standard | [1] |
| Papp (B-to-A) | Low/Negligible | Standard | [1] |
| Efflux Ratio | 2.9 | Standard | [1] |
| Papp (A-to-B) with Verapamil | Increased 2-fold | With P-gp Inhibitor | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Formulation/Condition | Reference |
| Oral Bioavailability (%F) | 0.3% | Carboxymethyl cellulose (CMC) suspension | [1][2] |
| Oral Bioavailability (%F) | up to 9% | Formulation with permeability enhancers and P-gp inhibitors | [2] |
| Oral Bioavailability (%F) | up to 16% | With co-administration of P-gp and CYP inhibitors | [1][3] |
| Plasma Clearance (CL) | 8 mL/min/kg | Intravenous administration | [2] |
| Volume of Distribution (Vd) | High | Intravenous administration | [1] |
| Elimination Half-life (t½) | 2.6 h | Intravenous administration | [2] |
| Increase in Oral Exposure | 1.5-fold | With Verapamil (P-gp inhibitor) | [1] |
| Increase in Oral Exposure | 1.6-fold | With ABT (CYP inhibitor) | [1] |
Experimental Protocols
1. Caco-2 Cell Bidirectional Permeability Assay
-
Objective: To determine the apparent permeability (Papp) of this compound across Caco-2 cell monolayers and to assess its potential as a P-gp substrate.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold.
-
Transport Buffer: Prepare a transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) with pH adjusted to 7.4.
-
Dosing Solutions: Prepare dosing solutions of this compound in the transport buffer at the desired concentration (e.g., 10 µM). For P-gp substrate assessment, prepare a dosing solution containing this compound and a P-gp inhibitor (e.g., 100 µM verapamil).
-
Apical to Basolateral (A-to-B) Transport:
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the this compound dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for A-to-B transport.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp:
-
Calculate the rate of transport (dQ/dt) from the cumulative amount of this compound in the receiver chamber over time.
-
Calculate Papp (cm/s) using the following equation: Papp = (dQ/dt) / (A * C0), where A is the surface area of the monolayer and C0 is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).
-
-
2. In Vitro Metabolism Assay using Mouse Liver Microsomes (MLM)
-
Objective: To assess the metabolic stability of this compound in the presence of liver enzymes.
-
Methodology:
-
Reagents:
-
Pooled mouse liver microsomes (MLM).
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase in buffer).
-
Phosphate buffer (pH 7.4).
-
This compound stock solution.
-
Acetonitrile (or other suitable organic solvent) for reaction termination.
-
-
Incubation:
-
Pre-warm the MLM and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine MLM, phosphate buffer, and this compound solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
As a negative control, run a parallel incubation without the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the remaining concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) * (mL incubation / mg microsomal protein).
-
-
Mandatory Visualizations
Caption: Workflow for investigating the challenges to this compound's oral bioavailability.
Caption: Key biological barriers limiting the oral bioavailability of this compound.
References
- 1. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Investigation of in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetics of this compound: Influence on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Paromomycin in different experimental buffers
This technical support center provides guidance on the stability of paromomycin in various experimental buffers. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is generally considered a stable and water-soluble aminoglycoside antibiotic.[1] Solid this compound sulfate is stable for at least four years when stored at -20°C. Aqueous solutions are less stable, and it is recommended to prepare them fresh. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, it is advised not to store the solution for more than one day.[2]
Q2: How do pH and temperature affect the stability of this compound?
While specific comprehensive studies on this compound are limited, the stability of aminoglycosides, in general, is influenced by pH and temperature. Alkaline conditions can lead to the degradation of some aminoglycosides. For example, spectinomycin shows degradation at a pH of 11.5 or higher.[3] High temperatures can also accelerate degradation. This compound is known to be stable up to 120°C for 24 hours in injectable formulations, but significant degradation occurs at 130°C.[4]
Q3: Are there any specific buffer components to be aware of when working with this compound?
There is no widespread evidence to suggest that common buffer components like phosphates or Tris react directly with this compound. However, it is crucial to consider the pH of the final buffer solution, as extreme pH levels can affect stability.
Q4: How should I store this compound solutions for short-term and long-term use?
For short-term use, it is best to prepare fresh solutions. If storage is necessary, it is recommended to store aqueous solutions at 2-8°C for no longer than 24 hours.[2] For longer-term storage, aliquoting and freezing at -20°C or -80°C is a common practice for many antibiotics. However, freeze-thaw cycles should be avoided. A study on this compound in human plasma showed it was stable for 104 days at -20°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer. | Prepare fresh this compound solutions for each experiment. If using a new buffer system, perform a preliminary stability check by incubating the this compound solution in the buffer for the duration of your experiment and then verifying its concentration or activity. |
| Loss of antibiotic activity | Improper storage of stock solutions or working solutions. High pH or temperature of the experimental buffer. | Aliquot stock solutions and store them at -20°C or below. Avoid repeated freeze-thaw cycles. Ensure the pH of your experimental buffer is within a neutral or slightly acidic range if possible. Control the temperature of your experiment to avoid prolonged exposure to high temperatures. |
| Precipitation of this compound in the buffer | The solubility limit has been exceeded. Interaction with a specific buffer component. | Check the solubility of this compound sulfate in your specific buffer. A known solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] If precipitation occurs at lower concentrations, consider using a different buffer system. |
Stability Data Summary
The following tables summarize the available data on this compound stability. Due to limited direct studies on this compound in various buffers, the data is primarily from product information and related studies. Researchers are encouraged to perform their own stability testing for their specific experimental conditions.
Table 1: Stability of this compound in Aqueous Solutions
| Buffer/Solution | pH | Temperature | Duration | Stability | Reference |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | > 1 day | Not Recommended | [2] |
| Water | Not Specified | Room Temp | 8 hours | Stable | [6] |
| Human Plasma | Not Specified | Room Temp | 24 hours | Stable | [5] |
| Human Plasma | Not Specified | 35°C | 6 hours | Stable | [5] |
| Human Plasma | Not Specified | -20°C | 104 days | Stable | [5] |
| Injectable Formulation | Not Specified | 120°C | 24 hours | Stable | [4] |
| Injectable Formulation | Not Specified | 130°C | 24 hours | Degradation Observed | [4] |
Experimental Protocols
Protocol for Assessing this compound Stability in a Novel Buffer
This protocol outlines a general method to determine the stability of this compound in a specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound sulfate powder
- Experimental buffer of interest
- HPLC system with a suitable detector (e.g., ELSD or UV after derivatization)
- C18 HPLC column
- Mobile phase (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile)
- Reference standard of this compound
2. Procedure:
- Prepare a stock solution of this compound in water at a high concentration (e.g., 10 mg/mL).
- Prepare the working solution by diluting the stock solution in the experimental buffer to the final desired concentration.
- Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, dilute it with the mobile phase to a suitable concentration for HPLC analysis. Inject this sample into the HPLC system to determine the initial concentration.
- Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., specific temperature and light conditions).
- Time-Point Samples: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution. Prepare and analyze them by HPLC as in step 3.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0. A decrease in the peak area indicates degradation. Calculate the percentage of this compound remaining at each time point.
Workflow and Pathway Diagrams
Caption: Experimental workflow for determining this compound stability.
References
- 1. This compound production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, thermal stability studies, and analytical method development of this compound for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methods for improving Paromomycin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of Paromomycin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound Sulfate?
This compound sulfate is generally considered to have high solubility in water.[1][2][3] However, the exact solubility can vary based on the solvent, temperature, and pH. It is practically insoluble in organic solvents like ethanol, ether, and DMSO.[1][4][5]
Data Summary: this compound Sulfate Solubility
| Solvent | Reported Solubility | Conditions | Reference |
|---|---|---|---|
| Water (H₂O) | "Very soluble" / "Freely soluble" | Standard temperature | [1][2][3] |
| Water (H₂O) | 50 mg/mL | Stock solution stored at 2-8°C | [6] |
| Water (H₂O) | 100 mg/mL | Requires ultrasonic waves and heating to 80°C | [4] |
| Ethanol | "Practically insoluble" | Standard temperature | [1] |
| Ether | "Practically insoluble" | Standard temperature | [1] |
| DMSO | Insoluble or slightly soluble (< 1 mg/mL) | Standard temperature |[4][5] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent is high-purity water (e.g., sterile, deionized, or Milli-Q water). Given its high water solubility, preparing a concentrated stock solution in water is the most direct method.[6] For a 30 mg/mL solution in water, the expected pH is between 5.0 and 7.5.[1][7]
Q3: How stable is this compound in aqueous solutions?
This compound exhibits good stability in aqueous solutions. A stock solution of 50 mg/mL in water is stable for up to 5 days when stored at 37°C.[6] It is also reported to be stable to heat across a wide pH range.[6] However, this compound Sulfate is very hygroscopic (readily absorbs moisture from the air), and degradation can occur in humid conditions, a process that is accelerated at higher temperatures.[1] Therefore, it is crucial to store the powder in a tightly sealed container protected from light and moisture.[1][2]
Q4: My this compound solution is precipitating when added to my cell culture medium. Why is this happening?
This is a common issue known as "salting out" or precipitation due to buffer incompatibility. While this compound is soluble in water, cell culture media are complex mixtures containing salts, amino acids, proteins, and ions at a specific pH. Several factors can cause precipitation:
-
High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that specific complex environment.
-
pH Incompatibility: The pH of your stock solution or the final assay medium might shift the equilibrium towards a less soluble form of the drug.
-
Interaction with Media Components: this compound, being a cationic aminoglycoside, can interact with anionic components in the medium, such as proteins or supplements (e.g., serum), leading to the formation of insoluble complexes.
-
Solvent Shock: If a co-solvent other than water is used for the stock (which is not recommended for this compound), adding this stock to the aqueous medium can cause the drug to crash out of the solution.
Troubleshooting Guides
Guide 1: this compound Powder Fails to Dissolve
Problem: The this compound Sulfate powder is not dissolving completely in water at the desired concentration.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Concentration too high for conditions | The desired concentration may exceed the saturation point at room temperature. | Protocol 1: Preparing a High-Concentration Stock Solution. 1. Weigh the required amount of this compound Sulfate powder. 2. Add a smaller volume of high-purity water than the final target volume. 3. Gently warm the solution to 37-40°C while stirring. Avoid boiling. 4. For very high concentrations (e.g., up to 100 mg/mL), brief sonication may be applied.[4] 5. Once fully dissolved, allow the solution to cool to room temperature. 6. Adjust to the final volume with water. 7. Sterile-filter the solution through a 0.22 µm filter. |
| Poor quality of solvent | The water used may contain impurities or have an incorrect pH. | Use sterile, deionized, or Milli-Q grade water. Ensure the water is at a neutral pH before use. |
| Drug degradation | The powder may have degraded due to improper storage (exposure to humidity).[1] | Use a fresh vial of this compound Sulfate stored under recommended dry conditions. |
A logical workflow for preparing a stock solution and addressing solubility issues.
Caption: Workflow for preparing and troubleshooting a this compound stock solution.
Guide 2: Precipitation in Assay Medium
Problem: A clear this compound stock solution forms a precipitate when added to the final in vitro assay buffer or cell culture medium.
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Buffer Incompatibility / pH Shift | The pH or ionic composition of the final medium is causing precipitation. | Protocol 2: pH Adjustment and Serial Dilution. 1. Prepare the base assay buffer or medium without any pH-sensitive components (like serum). 2. Measure the pH of the base medium. 3. Add the this compound stock solution dropwise while gently stirring. 4. Check the pH again. If it has shifted significantly, adjust it back to the desired range using dilute HCl or NaOH. 5. If precipitation still occurs, try adding the stock to a larger volume of medium to dilute it more gradually. 6. Add other sensitive components (e.g., serum) last, after the drug has been fully diluted and is stable. |
| Interaction with Serum Proteins | This compound may be binding to proteins in supplements like Fetal Bovine Serum (FBS). | Protocol 3: Solubility Testing in Different Media. 1. Prepare small test aliquots of your complete medium. 2. Create a dilution series of your this compound stock in these aliquots. 3. Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for a few hours. 4. Visually inspect for any cloudiness or precipitate. Centrifuge the tubes and inspect for a pellet. 5. This will help determine the maximum soluble concentration of this compound in your specific medium. If the required concentration is insoluble, consider reducing the serum percentage if the assay allows. |
| High Final Concentration | The target concentration exceeds the solubility limit in the complex medium. | Review the literature for typical concentrations used in similar assays.[8] If possible, perform a dose-response curve starting at a lower, fully soluble concentration to see if the desired biological effect can be achieved without precipitation. |
A decision tree for troubleshooting precipitation in an in vitro assay.
References
- 1. digicollections.net [digicollections.net]
- 2. This compound SULFATE USP - PCCA [pccarx.com]
- 3. zellbio.eu [zellbio.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound SULFATE | 1263-89-4 [chemicalbook.com]
- 7. PR1MA this compound Sulfate | PR1MA | MIDSCI [midsci.com]
- 8. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paromomycin-Induced Mitochondrial Dysfunction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating paromomycin-induced mitochondrial dysfunction. The information is tailored for scientists and drug development professionals to address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mitochondrial dysfunction?
This compound, an aminoglycoside antibiotic, primarily induces mitochondrial dysfunction by targeting the mitochondrial ribosome.[1] It binds to the small ribosomal subunit, leading to inhibition of mitochondrial protein synthesis.[1] This impairment particularly affects the synthesis of proteins encoded by mitochondrial DNA (mtDNA), which are essential components of the electron transport chain (ETC). The resulting deficiency in ETC proteins can lead to decreased oxidative phosphorylation, reduced ATP production, and increased generation of reactive oxygen species (ROS).[2]
Q2: Are certain cell types or genetic backgrounds more susceptible to this compound-induced mitochondrial toxicity?
Yes, cells with specific mutations in their mitochondrial DNA, particularly in the 12S rRNA gene, exhibit hypersusceptibility to aminoglycoside-induced toxicity. The A1555G mutation is a well-documented example that increases the structural resemblance of the mitochondrial ribosome to bacterial ribosomes, enhancing this compound binding and its inhibitory effects. This genetic predisposition is a key factor in aminoglycoside-induced hearing loss.
Q3: What are the typical concentrations of this compound used to induce mitochondrial dysfunction in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type, the presence of mtDNA mutations, and the duration of exposure. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model.
| Cell Type/Model | This compound Concentration | Duration of Treatment | Observed Effects |
| Leishmania donovani promastigotes | 150-200 µM | 24-72 hours | Inhibition of respiration, decreased mitochondrial membrane potential |
| Yeast (Saccharomyces cerevisiae) | 10 µg/mL - 100 µg/mL | Not specified | Inhibition of mitochondrial protein synthesis |
| Mammalian cells (e.g., MCF10A) with kanamycin (another aminoglycoside) | 25 µg/mL | 96 hours | Mitochondrial dysfunction and ROS overproduction |
Q4: Can this compound-induced mitochondrial damage be reversed or mitigated?
Yes, co-treatment with antioxidants has shown promise in mitigating the detrimental effects of aminoglycoside-induced mitochondrial dysfunction. N-acetyl-L-cysteine (NAC), a ROS scavenger, has been shown to rescue bactericidal antibiotic-induced oxidative damage in mammalian cells.[2]
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Mitochondrial Membrane Potential (ΔΨm) after this compound Treatment
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate this compound Concentration or Incubation Time: The concentration may be too low, or the treatment duration too short to induce a measurable change. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell model. Start with a broad range of concentrations based on literature values. |
| Issues with Fluorescent Dye (e.g., JC-1, TMRE): The dye may not be properly loaded, or the signal may be unstable. | JC-1: Ensure the dye is properly dissolved and use the appropriate filters for detecting both monomer (green) and aggregate (red) forms.[3][4][5] A decrease in the red/green fluorescence ratio indicates depolarization. TMRE: Use a low concentration (<200 nM) to avoid quenching effects. Always include a positive control, such as FCCP or CCCP (a mitochondrial uncoupler), to confirm that the dye can detect mitochondrial depolarization.[6] |
| Cell Health and Density: Unhealthy or overly confluent cells may already have compromised mitochondrial function, masking the effects of this compound. | Use healthy, sub-confluent cells for all experiments. Ensure consistent cell seeding density across all wells. |
| Incorrect Assay Buffer: The buffer composition can affect mitochondrial function and dye uptake. | Use the assay buffer recommended by the manufacturer of your mitochondrial membrane potential assay kit. |
Issue 2: No Significant Change in Oxygen Consumption Rate (OCR) Measured by Seahorse XF Analyzer
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Treatment: Similar to ΔΨm measurements, the drug concentration or treatment duration may be insufficient. | Optimize this compound concentration and incubation time. Consider both short-term (acute) and long-term exposure protocols.[7] |
| Low OCR or Poor Response to Mitochondrial Stress Test Compounds: The cells may have low metabolic activity or are not responding correctly to the inhibitors. | Low OCR: Increase the cell seeding density. Ensure the assay medium is correctly prepared and pH is stable.[8] Poor FCCP response: Titrate the FCCP concentration to determine the optimal dose for maximal respiration in your cell type, as this can be cell-line dependent.[8] |
| Incorrect Assay Workflow: The timing of compound injections is critical for accurate interpretation of the results. | Follow the recommended protocol for the Seahorse XF Mito Stress Test.[7][9] This typically involves sequential injections of oligomycin, FCCP, and a mixture of rotenone/antimycin A. |
| Normalization Issues: OCR data should be normalized to cell number or protein concentration to account for variations in cell density. | After the Seahorse assay, perform a cell viability/counting assay (e.g., using a hemocytometer or a fluorescent nuclear stain) or a protein quantification assay (e.g., BCA assay) on the same wells. |
Issue 3: High Variability in ATP Level Measurements
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Lysis: Incomplete or inconsistent cell lysis will lead to variable ATP release. | Choose a lysis method appropriate for your cell type (e.g., detergents, sonication) and apply it consistently across all samples.[10][11] |
| ATP Degradation: ATP is an unstable molecule and can be rapidly degraded by ATPases. | Perform the assay immediately after cell lysis and keep samples on ice. Use an ATPase inhibitor if necessary. |
| Luciferase Inhibition: Components of the cell lysate or treatment medium may inhibit the luciferase enzyme. | Ensure that any chemicals used in the experiment are compatible with the luciferase assay kit. Run a standard curve with known ATP concentrations in the presence of your sample matrix to check for inhibition.[10][12] |
| Fluctuating Luminescence Signal: The stability of the luciferase enzyme and ATP in the reaction mixture can affect the signal over time. | Allow reagents to equilibrate to room temperature before use. Read the luminescence signal at a consistent time point after adding the reagent to the sample.[10] |
Issue 4: Difficulty in Detecting an Increase in Mitochondrial Reactive Oxygen Species (ROS)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate ROS Probe or Concentration: The chosen probe may not be specific for mitochondrial ROS, or the concentration may be suboptimal. | MitoSOX Red: This probe is specific for mitochondrial superoxide. Use a concentration between 1 µM and 5 µM, and optimize for your cell type.[13][14] Incubate for 10-30 minutes, protected from light.[15][16] |
| Transient Nature of ROS: ROS are highly reactive and have a short half-life. The timing of the measurement is critical. | Perform a time-course experiment to identify the peak of ROS production after this compound treatment. |
| Cellular Antioxidant Response: Cells may upregulate their endogenous antioxidant defenses, quenching the ROS signal. | Consider inhibiting antioxidant pathways (e.g., using a glutathione synthesis inhibitor) as a positive control to confirm that your detection system is working. |
| Photobleaching of the Probe: Fluorescent ROS probes are susceptible to photobleaching. | Minimize exposure of stained cells to light before and during imaging or flow cytometry analysis. |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control and a positive control (e.g., 10 µM CCCP for 30 minutes).
-
JC-1 Staining:
-
Washing:
-
Aspirate the JC-1 staining solution and wash the cells twice with pre-warmed PBS or assay buffer.[4]
-
-
Fluorescence Measurement:
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Assessment of Mitochondrial Respiration using the Seahorse XF Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.[17]
-
Place the cells in a non-CO₂ incubator at 37°C for 1 hour before the assay.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.[17]
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
-
Data Analysis:
-
The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to determine parameters such as ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[17]
-
Normalize the OCR data to cell number or protein concentration.
-
Protocol 3: Measurement of Cellular ATP Levels using a Luciferase-Based Assay
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for other assays.
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse the cells using a lysis buffer compatible with the ATP assay kit (e.g., containing a detergent like Triton X-100).
-
-
ATP Assay:
-
Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the manufacturer's instructions.[18][19]
-
Add the ATP detection cocktail to the cell lysate in a white-walled, opaque microplate.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to stabilize the luminescent signal.[20]
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize the ATP levels to cell number or protein concentration.
-
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial dysfunction.
Caption: Experimental workflow for investigating this compound-induced mitochondrial dysfunction.
Caption: Logical workflow for troubleshooting experimental issues.
References
- 1. Biogenesis of mitochondria 51: biochemical characterization of a mitochondrial mutation in Saccharomyces cerevisiae affecting the mitochondrial ribosome by conferring resistance to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of mitochondrial membrane potential, ROS, and calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficacy and Limitations of an ATP-Based Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atp bioluminescence unsolved issues - [brettalert.com]
- 13. researchgate.net [researchgate.net]
- 14. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Novel Antibiotic Susceptibility Tests by the ATP-Bioluminescence Method Using Filamentous Cell Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Paromomycin cytotoxicity in cell culture
Welcome to the Technical Support Center for Paromomycin-related cell culture applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of this compound during their experiments, particularly in the context of generating stable cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: While this compound shows lower toxicity in mammalian cells compared to its target organisms, its cytotoxic effects are primarily linked to the inhibition of mitochondrial protein synthesis.[1][2][] This interference with mitochondrial ribosomes can lead to mitochondrial dysfunction, a decrease in mitochondrial membrane potential, and an overproduction of reactive oxygen species (ROS).[4][5] The resulting oxidative stress can damage cellular components and trigger apoptosis, or programmed cell death.[5]
Q2: I'm observing high levels of cell death during stable cell line selection with this compound. What are the initial troubleshooting steps?
A2: High cell death during selection is a common issue. The first and most critical step is to ensure you are using the optimal concentration of this compound for your specific cell line. This concentration should be empirically determined by performing an antibiotic kill curve.[6][7] Using a concentration that is too high will kill all cells, including those that have successfully integrated the resistance gene.[7] Other factors to consider are the overall health and density of your cells at the time of transfection and selection.[7]
Q3: Can antioxidants help reduce this compound-induced cytotoxicity?
A3: Yes, in principle. Since a key mechanism of this compound cytotoxicity is the induction of oxidative stress through the generation of ROS, co-treatment with an antioxidant may mitigate these effects.[5][8] N-acetylcysteine (NAC) is a commonly used antioxidant that has been shown to protect cells from drug-induced oxidative stress.[8][9] However, it is crucial to validate that the addition of an antioxidant does not interfere with the selection efficiency or the expression of your gene of interest.
Q4: How does this compound trigger apoptosis, and can this be inhibited?
A4: this compound-induced mitochondrial dysfunction can initiate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which leads to the activation of initiator caspases, such as caspase-9, and subsequently, effector caspases like caspase-3.[10] These caspases are the executioners of apoptosis.[11][12] In principle, the use of pan-caspase inhibitors or specific inhibitors of key caspases (e.g., caspase-9 inhibitor) could block this process.[11][13] However, the use of caspase inhibitors may have other unintended effects on your cellular system and should be carefully considered and controlled.
Troubleshooting Guides
Issue 1: Excessive Cell Death During this compound Selection
Problem: Even at the lower end of the recommended concentration range, a majority of my cells are dying, and I am unable to obtain resistant colonies.
| Possible Cause | Solution |
| This compound concentration is too high for your specific cell line. | Perform a kill curve to determine the minimal concentration of this compound that kills 100% of non-transfected cells within a 7-10 day period. This is the optimal concentration for your selection experiments.[6][7] |
| Poor cell health prior to or during selection. | Ensure your cells are healthy, actively dividing, and free from contamination before starting the selection process. Use cells with a low passage number. |
| Sub-optimal cell density. | Plate cells at an appropriate density. If the density is too low, cells may not survive the stress of selection. If it is too high, the selection may not be effective. |
| This compound-induced oxidative stress is overwhelming the cells. | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). Start with a low concentration of NAC (e.g., 1-5 mM) and assess its effect on cell viability in the presence of this compound. |
Issue 2: Survival of Non-Transfected Cells (Selection Failure)
Problem: A significant number of cells are surviving the this compound selection, even after an extended period.
| Possible Cause | Solution |
| This compound concentration is too low. | Re-evaluate your kill curve data. You may need to use a slightly higher concentration of this compound. Ensure the antibiotic was properly stored and has not expired. |
| Uneven distribution of the antibiotic in the culture medium. | Gently swirl the culture vessel after adding the this compound-containing medium to ensure even distribution. |
| Cell clumping is protecting non-resistant cells. | Ensure a single-cell suspension when plating for selection. Cell clumps can prevent the antibiotic from reaching all cells. |
| The resistance gene is not being expressed efficiently. | Verify the integrity of your expression vector and the efficiency of your transfection. Allow sufficient recovery time (24-48 hours) after transfection before starting the selection to allow for the expression of the resistance gene.[7] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Kill Curve
This protocol will help you determine the minimum concentration of this compound required to kill your non-transfected host cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) or a viability assay reagent (e.g., MTT)
Procedure:
-
Cell Plating: Seed your cells in a multi-well plate at a density that allows for several days of growth without reaching confluency. For a 24-well plate, a starting density of 5 x 10^4 cells per well is a good starting point.
-
Prepare Antibiotic Dilutions: Prepare a series of dilutions of this compound in your complete culture medium. A typical range to test for this compound is 100 to 1000 µg/mL.[1][2] Include a "no antibiotic" control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity. Replace the antibiotic-containing medium every 2-3 days.
-
Data Collection: Assess cell viability at regular intervals (e.g., day 3, 5, 7, and 10) using your chosen method (cell counting or viability assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-resistant cells within 7-10 days.[6]
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to co-treat cells with this compound and NAC to potentially reduce cytotoxicity. This should be performed after determining the optimal this compound concentration.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound at the optimal concentration (determined from Protocol 1)
-
N-acetylcysteine (NAC) stock solution (prepare fresh)
Procedure:
-
Cell Plating: Plate your cells as you would for a standard selection experiment.
-
Prepare Treatment Media: Prepare the following media conditions:
-
Control (no this compound, no NAC)
-
This compound only
-
This compound + NAC (e.g., 1 mM, 5 mM, 10 mM)
-
NAC only (at the highest concentration used)
-
-
Treatment: Add the respective media to your cells.
-
Incubation and Viability Assessment: Incubate the cells for your desired selection period, replacing the media every 2-3 days. Assess cell viability at key time points to determine if NAC provides a protective effect.
-
Validation: It is crucial to confirm that NAC co-treatment does not negatively impact the expression and function of your protein of interest in the surviving cells.
Data Presentation
Table 1: Hypothetical Kill Curve Data for this compound on HEK293 Cells
| This compound (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) |
| 0 | 100 | 100 | 100 |
| 100 | 85 | 60 | 45 |
| 200 | 70 | 35 | 15 |
| 400 | 40 | 10 | 0 |
| 600 | 20 | 0 | 0 |
| 800 | 5 | 0 | 0 |
| 1000 | 0 | 0 | 0 |
Based on this hypothetical data, an optimal starting concentration for selection would be 600 µg/mL, as it is the lowest concentration that achieves complete cell death by day 7.
Table 2: Hypothetical Effect of NAC on Cell Viability during this compound Selection
| Treatment | Day 5 (% Viability) |
| Control | 100 |
| This compound (600 µg/mL) | 5 |
| This compound (600 µg/mL) + NAC (5 mM) | 25 |
| NAC (5 mM) | 98 |
This hypothetical data illustrates a potential protective effect of NAC against this compound-induced cytotoxicity.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for excessive cell death.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Antibiotic Kill Curve [sigmaaldrich.com]
- 4. In vivo interference of this compound with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Qualitative and quantitative analysis of cytotoxicity phenomena produced in vitro by bleomycin on BHK-21 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of this compound on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Paromomycin vs. Neomycin: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of paromomycin and neomycin, two structurally similar aminoglycoside antibiotics. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions.
Quantitative Efficacy Comparison
The in vitro activities of this compound and neomycin have been evaluated against various bacterial strains using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and disk diffusion to measure the zone of inhibition. The following tables summarize key quantitative data from published studies.
| Antibiotic | Test Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| This compound | Carbapenem-Resistant Enterobacteriaceae (CRE) | 4 | >256 | 64.9 |
| Neomycin | Carbapenem-Resistant Enterobacteriaceae (CRE) | 8 | 256 | 65.7 |
| Data sourced from a study on 134 CRE clinical strains.[1][2][3][4] |
| Antibiotic | Test Organism | IC₅₀ for Protein Synthesis Inhibition (µg/mL) | IC₅₀ for Cell Viability (µg/mL) |
| This compound | Escherichia coli | 3.2 | 1.6 |
| Neomycin | Escherichia coli | 3.6 | 2.0 |
| This compound | Staphylococcus aureus | 1.25 | 2.0 |
| Neomycin | Staphylococcus aureus | 2.5 | 2.0 |
| IC₅₀ (half maximal inhibitory concentration) values indicate the concentration of the antibiotic required to inhibit protein synthesis or reduce cell viability by 50%.[5][6][7] |
Mechanism of Action
Both this compound and neomycin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[6][8] Their primary target is the 30S ribosomal subunit.[5][6][8]
These antibiotics bind to the A-site on the 16S rRNA of the 30S subunit.[8][9][10][11] This binding event induces a conformational change in the ribosome, leading to two main consequences:
-
Codon Misreading: The altered ribosomal structure results in the incorrect incorporation of amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA is impeded, effectively halting protein synthesis.
The structural difference between this compound and neomycin lies in a single functional group: this compound has a hydroxyl (-OH) group where neomycin has an amino (-NH2) group.[5] While both bind to the same ribosomal site, this minor structural variation can influence their binding affinity and efficacy against certain bacterial species.[12]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and neomycin
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate.
-
Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm diameter)
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with known concentrations of this compound and neomycin
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Disk Application: Using sterile forceps or a disk dispenser, the antibiotic-impregnated disks are placed on the surface of the inoculated agar. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to standardized interpretive charts.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
Caption: Kirby-Bauer Disk Diffusion Test Workflow.
Caption: Mechanism of Action of this compound and Neomycin.
References
- 1. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In Vitro Activity of Neomycin, Streptomycin, this compound and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neomycin and this compound inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of neomycin-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of Neomycin with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paromomycin and Other Aminoglycosides: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Paromomycin with other prominent aminoglycosides, including Gentamicin, Tobramycin, and Amikacin. We delve into their mechanisms of action, spectrum of activity, resistance profiles, and toxicological data, supported by experimental methodologies and visual diagrams to facilitate understanding.
Introduction to Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum bactericidal antibiotics indispensable for treating serious infections caused by Gram-negative bacteria.[1] Their shared mechanism of action involves high-affinity binding to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit.[2] This interaction disrupts protein synthesis by promoting codon misreading and premature termination of translation.[2][3]
This compound, an aminoglycoside produced by Streptomyces rimosus var. paromomycinus, is unique within this class due to its significant activity against protozoan and helminthic parasites, in addition to its antibacterial properties.[3][4] This guide compares this compound to systemically used aminoglycosides—Gentamicin, Tobramycin, and Amikacin—to highlight its distinct therapeutic profile.
Mechanism of Action: A Shared Target
All aminoglycosides covered in this guide target the bacterial ribosome to inhibit protein synthesis. They bind to the decoding A-site of the 16S rRNA, forcing a conformational change that impairs the ribosome's proofreading capacity. This leads to the incorporation of incorrect amino acids, resulting in the production of nonfunctional or toxic proteins and ultimately, bacterial cell death.[5] While the primary target is the same, subtle differences in their chemical structures and binding affinities can influence their spectrum of activity and susceptibility to resistance mechanisms.
Caption: General mechanism of aminoglycoside action on the bacterial ribosome.
Comparative Data
The following sections present quantitative data comparing the spectrum of activity, pharmacokinetic properties, and toxicity profiles of this compound, Gentamicin, Tobramycin, and Amikacin.
Spectrum of Activity
While all aminoglycosides exhibit potent activity against aerobic Gram-negative bacilli, their effectiveness against specific pathogens varies. Amikacin often retains activity against strains resistant to Gentamicin and Tobramycin.[6][7] this compound's spectrum is notably broader, encompassing key eukaryotic parasites.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound | Gentamicin | Tobramycin | Amikacin |
| Escherichia coli | 4 />256 | >64[8] | 64[9] | 32[10] |
| Klebsiella pneumoniae | 4 />256 | >64[8] | >128[10] | >64[8] |
| Pseudomonas aeruginosa | N/A | 88.9% R[10] | 2-4x > Gentamicin[11] | 98% S[2] |
| Staphylococcus aureus (MSSA) | N/A | 0.5[12] | 0.5[12] | 0.1[12] |
| Leishmania spp. | Active [11] | - | - | - |
| Entamoeba histolytica | Active [3] | - | - | - |
| Cryptosporidium parvum | Active [2] | - | - | - |
Pharmacokinetic Parameters
Pharmacokinetic properties are crucial for determining dosing regimens. Aminoglycosides are highly polar molecules, leading to poor oral absorption and distribution primarily in the extracellular fluid.[13] Elimination is almost exclusively renal.
Table 2: Comparative Pharmacokinetic Parameters (Parenteral Administration)
| Parameter | This compound | Gentamicin | Tobramycin | Amikacin |
| Route of Administration | IM, Topical, Oral (local) | IV, IM, Topical | IV, IM, Inhaled, Topical | IV, IM |
| Oral Bioavailability | < 1%[8][14] | < 1% | < 1% | < 1% |
| Half-life (t½) | ~4-7 hours[15] | ~2-3 hours[9] | ~2-3 hours[16] | ~2-3 hours |
| Volume of Distribution (Vd) | N/A (systemic data limited) | ~0.25 L/kg (adults)[17] | ~0.24 L/kg (adults)[16] | ~0.25 L/kg (adults)[18] |
| Protein Binding | Low[8] | < 10% | < 10% | < 10% |
| Primary Elimination | Renal (glomerular filtration)[8] | Renal (glomerular filtration) | Renal (glomerular filtration) | Renal (glomerular filtration) |
Note: this compound is most often administered orally for local intestinal infections or topically; systemic pharmacokinetic data is primarily from its use in treating visceral leishmaniasis.[8][19][20]
Mechanisms of Resistance
The clinical utility of aminoglycosides is threatened by bacterial resistance, which primarily occurs through three mechanisms: enzymatic modification, target alteration, and reduced intracellular concentration.[21]
-
Enzymatic Modification: This is the most common mechanism, involving aminoglycoside-modifying enzymes (AMEs) such as N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[18][21] These enzymes alter the drug's structure, preventing it from binding to the ribosome. Amikacin's structure makes it resistant to many AMEs that inactivate Gentamicin and Tobramycin.[6]
-
Target Site Alteration: Methylation of the 16S rRNA binding site by methyltransferase enzymes can confer broad, high-level resistance to most clinically relevant aminoglycosides.[22]
-
Reduced Permeability and Efflux: Mutations that alter outer membrane porins can reduce drug uptake. Additionally, active efflux pumps can expel the drug from the cell before it reaches the ribosome.[21]
Caption: Key mechanisms of bacterial resistance to aminoglycosides.
Toxicity Profile
The primary dose-limiting toxicities of systemic aminoglycosides are nephrotoxicity (kidney damage) and ototoxicity (inner ear damage), which can be irreversible.[1] These toxicities are related to drug accumulation in renal proximal tubule cells and inner ear hair cells.[2][23]
Table 3: Comparative Toxicity Profile
| Toxicity Type | This compound | Gentamicin | Tobramycin | Amikacin |
| Nephrotoxicity | Lower risk with oral/topical use due to poor absorption. Systemic use carries risk.[9] | Highest Risk [24] (Incidence: ~15%) | Lower risk than Gentamicin[25] | Lowest Risk [24] (Incidence: ~0-5%) |
| Ototoxicity | Lower risk with standard use; systemic use carries risk.[4] | High Risk (Both cochlear & vestibular)[24] (Incidence: ~11%) | Primarily vestibular toxicity | Primarily cochlear (auditory) toxicity[24] (Incidence: ~13%) |
Incidence rates are approximate and vary based on patient population, dose, and duration of therapy. Data from a comparative study of Gentamicin and Amikacin.[24]
The mechanism of toxicity involves the uptake of these cationic drugs into cells via endocytosis, particularly through the megalin receptor in the kidney.[2][20][23] Once inside, they disrupt mitochondrial function, generate reactive oxygen species (ROS), and trigger apoptotic pathways, leading to cell death.[23][26]
References
- 1. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside-induced nephrotoxicity in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Involved in Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Oto- and Renal Toxicities of Four Aminoglycosides in Zebrafish [cjph.com.cn]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Comparative evaluation of five aminoglycosides for treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of some common pathogens and their drug resistance to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Aminoglycoside dosing review [rxkinetics.com]
- 18. nebraskamed.com [nebraskamed.com]
- 19. researchgate.net [researchgate.net]
- 20. Entry of aminoglycosides into renal tubular epithelial cells via endocytosis-dependent and endocytosis-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of Aminoglycoside Modifying Enzymes Producing E. coli and Klebsiella pneumoniae Clinical Isolates - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 23. droracle.ai [droracle.ai]
- 24. Comparative study of ototoxicity and nephrotoxicity in patients randomly assigned to treatment with amikacin or gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validating Paromomycin's Grip on the Ribosome: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, understanding the precise binding interactions of antibiotics with their targets is paramount for developing more effective therapeutics. This guide provides a comparative overview of key experimental methods used to validate the binding site of the aminoglycoside antibiotic, paromomycin, on the bacterial ribosome. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these techniques.
This compound exerts its antibacterial effect by binding to the decoding A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This interaction interferes with protein synthesis, leading to mistranslation and ultimately, bacterial cell death. Validating this specific binding interaction is crucial for structure-activity relationship (SAR) studies and the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity.
Comparative Analysis of Binding Affinities
The affinity of an antibiotic for its target is a critical determinant of its potency. The dissociation constant (Kd), a measure of the binding affinity, is a key parameter in comparative studies. A lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for this compound and other A-site targeting aminoglycoside antibiotics, as determined by various biophysical techniques.
| Antibiotic | Ribosomal Target | Technique | Dissociation Constant (Kd) | Reference |
| This compound | E. coli 16S rRNA A-site oligonucleotide | Electrospray Ionization Mass Spectrometry (ESI-MS) | 52 nM | [1] |
| This compound | Leishmania mexicana rRNA A-site oligonucleotide | Surface Plasmon Resonance (SPR) | 1.7 ± 0.3 mM | [2][3] |
| Neomycin B | Leishmania mexicana rRNA A-site oligonucleotide | Surface Plasmon Resonance (SPR) | 0.62 ± 0.07 mM | [2][3] |
| Tobramycin | E. coli 16S rRNA A-site oligonucleotide | Electrospray Ionization Mass Spectrometry (ESI-MS) | KD1 = 352 nM, KD2 = 9 µM | [1] |
| Neomycin | Reconstituted 30S subunits with IAANS-modified D88C S12 protein | Fluorescence Spectroscopy | 0.8 µM | [4] |
| Neomycin B | E. coli H69 hairpin of 23S rRNA | Spectroscopy, Calorimetry, NMR | 0.3 ± 0.1 µM | [5] |
| Tobramycin | E. coli H69 hairpin of 23S rRNA | Spectroscopy, Calorimetry, NMR | 0.2 ± 0.2 µM | [5] |
| This compound | E. coli H69 hairpin of 23S rRNA | Spectroscopy, Calorimetry, NMR | 5.4 ± 1.1 µM | [5] |
Key Experimental Methodologies
A variety of powerful techniques are employed to elucidate the binding site of this compound on the ribosome. Each method provides unique insights into the structural and kinetic aspects of this crucial interaction.
X-Ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the antibiotic-ribosome complex at an atomic level. This "gold standard" technique allows for the precise visualization of the binding pocket and the specific molecular interactions between this compound and the rRNA.
Experimental Protocol:
-
Crystallization: The 70S ribosome or the 30S ribosomal subunit is co-crystallized with this compound. This involves preparing highly pure and concentrated solutions of the ribosome and the antibiotic, followed by screening a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the ribosome-paromomycin complex.
-
Model Building and Refinement: A three-dimensional model of the complex is built into the electron density map and refined to obtain the final, high-resolution structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For this compound-ribosome interactions, it can be used to identify the specific nucleotides in the A-site that are in close proximity to the bound antibiotic.
Experimental Protocol:
-
Sample Preparation: Isotopically labeled (e.g., 13C, 15N) RNA oligonucleotides corresponding to the ribosomal A-site are synthesized. A solution containing the labeled RNA and this compound is prepared in a suitable buffer.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments, such as 1H-15N HSQC and NOESY, are performed.
-
Spectral Analysis: The NMR spectra are analyzed to assign the resonances of the RNA nucleotides. Changes in chemical shifts and the observation of Nuclear Overhauser Effects (NOEs) between the RNA and this compound are used to map the binding site and determine the conformation of the bound ligand.
Fluorescence Spectroscopy
Fluorescence-based assays offer a sensitive and high-throughput method for studying antibiotic-ribosome interactions. These assays can be used to determine binding affinities and to screen for new compounds that bind to the same site.
Experimental Protocol:
-
Probe Labeling: A fluorescent probe is either attached to the antibiotic (e.g., fluorescein-conjugated neomycin) or to a specific site on the ribosome, often a ribosomal protein near the binding site.
-
Binding Assay: The fluorescently labeled component is incubated with its binding partner (unlabeled ribosome or antibiotic). The binding event leads to a change in the fluorescence properties of the probe (e.g., intensity, polarization, or lifetime).
-
Data Analysis: The change in fluorescence is measured as a function of the concentration of the unlabeled component. The data is then fit to a binding isotherm to determine the dissociation constant (Kd).
RNA Footprinting
RNA footprinting is a biochemical technique used to identify the specific region of an RNA molecule that is bound by a ligand, such as an antibiotic. The principle is that the bound ligand protects the RNA from cleavage by a nuclease or a chemical probe.
Experimental Protocol:
-
RNA Labeling and Complex Formation: The 16S rRNA or a fragment containing the A-site is end-labeled with a radioactive or fluorescent tag. The labeled RNA is then incubated with this compound to allow for complex formation.
-
Nuclease Digestion: The RNA-paromomycin complex and a control sample of free RNA are subjected to limited digestion with a nuclease (e.g., RNase T1, RNase V1) or a chemical probe.
-
Gel Electrophoresis: The digestion products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The resulting cleavage patterns are visualized (e.g., by autoradiography). The region of the RNA that is protected from cleavage in the presence of this compound corresponds to its binding site, appearing as a "footprint" on the gel.
Conclusion
The validation of this compound's binding site on the ribosome is a multifaceted process that relies on a combination of powerful experimental techniques. X-ray crystallography and NMR spectroscopy provide detailed structural insights, while fluorescence spectroscopy and RNA footprinting offer valuable information on binding affinity and the precise location of the interaction. By employing a combination of these methods, researchers can gain a comprehensive understanding of the molecular basis of this compound's antibacterial activity, paving the way for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. RNase footprinting to map sites of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. Phylogenetic Sequence Variations in Bacterial rRNA Affect Species-Specific Susceptibility to Drugs Targeting Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescently labeled ribosomes as a tool for analyzing antibiotic binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide
Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania species, remains a significant public health concern in many parts of the world. The evolution of drug resistance to traditional monotherapies has necessitated the development of combination treatment regimens. Paromomycin, an aminoglycoside antibiotic with proven antileishmanial activity, has emerged as a key component in these combination strategies. This guide provides a detailed comparison of this compound-based combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy and Safety of this compound Combination Regimens
Clinical trials have demonstrated the high efficacy of this compound in combination with other antileishmanial drugs, offering shorter treatment durations and improved safety profiles compared to older monotherapies. The most studied combinations include this compound with miltefosine, sodium stibogluconate, and liposomal amphotericin B.
Quantitative Comparison of Clinical Trial Outcomes
The following tables summarize the key efficacy and safety data from pivotal clinical trials evaluating this compound combination therapies.
Table 1: Efficacy of this compound Combination Therapies in Clinical Trials
| Treatment Regimen | Study/Trial Identifier | Geographic Region | No. of Patients | Definitive Cure Rate (6-month follow-up) | Treatment Duration | Reference |
| This compound + Miltefosine (PM/MF) | NCT03129646 | Eastern Africa | 170 (mITT) | 91.2% | 14 days | [1][2] |
| Sodium Stibogluconate + this compound (SSG/PM) | NCT03129646 | Eastern Africa | 170 (mITT) | 91.8% | 17 days | [1][2] |
| Liposomal Amphotericin B + this compound | - | Bangladesh | 171 | 99.4% | 11 days | [3] |
| Miltefosine + this compound | - | Bangladesh | 185 | 97.9% | 10 days | [3] |
| Liposomal Amphotericin B (monotherapy) | - | Bangladesh | 185 | 98.1% | Single dose | [3] |
| Aminosidine (this compound) 20 mg/kg/day | - | North Bihar, India | 30 | 97% | 21 days | [4] |
| Sodium Stibogluconate 20 mg/kg/day | - | North Bihar, India | 30 | 63% | 30 days | [4] |
mITT: modified intention-to-treat
Table 2: Safety Profile of this compound Combination Therapies
| Treatment Regimen | Common Adverse Drug Reactions | Serious Adverse Events (Drug-Related) | Key Safety Advantages | Reference |
| This compound + Miltefosine (PM/MF) | Vomiting (MF-related), injection site pain (PM-related), hypoacusis (PM-related) | 4 out of 18 SAEs reported were study drug-related. | No risk of SSG-associated cardiotoxicity, shorter treatment, fewer injections. | [1][2][5] |
| Sodium Stibogluconate + this compound (SSG/PM) | SSG-related cardiotoxicity (6.5% of patients), injection site pain. | One death judged due to SSG-related cardiotoxicity. | - | [1][5] |
| Liposomal Amphotericin B + this compound | Generally well-tolerated. | - | Shorter duration than SSG-based therapies. | [3] |
| Miltefosine + this compound | Vomiting and diarrhea (miltefosine-related). | 3 drug-related SAEs, all resolved. | All-oral or oral-injectable combination avoids toxicities of SSG and amphotericin B. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies.
Phase III Non-Inferiority Trial of PM/MF vs. SSG/PM in Eastern Africa (NCT03129646)
-
Study Design: An open-label, randomized, controlled, non-inferiority trial conducted in Ethiopia, Kenya, Sudan, and Uganda.[1][5]
-
Participants: Included adults and children aged 4-60 years with primary visceral leishmaniasis, confirmed by microscopy of spleen, bone marrow, or lymph node aspirates. Patients with HIV co-infection or severe concomitant diseases were excluded.[1][5]
-
Interventions:
-
Primary Endpoint: Definitive cure at 6 months' follow-up, defined as the absence of clinical signs and symptoms of VL and no requirement for rescue medication.[1][5]
-
Safety Assessment: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs). Specific monitoring for cardiotoxicity in the SSG/PM arm.[1][5]
Randomized Controlled Trial of Aminosidine vs. Sodium Stibogluconate in India
-
Study Design: A randomized, unblinded, controlled trial with a 180-day follow-up period.[4]
-
Participants: Individuals aged 5-50 years with clinical signs of VL and confirmed amastigotes in spleen or bone marrow aspirates.[4]
-
Interventions:
-
Outcome Measures:
Visualizing Mechanisms and Processes
To better illustrate the complex interactions and workflows, the following diagrams are provided in DOT language.
Signaling Pathway of this compound's Antileishmanial Action
The precise mechanism of this compound against Leishmania is not fully elucidated but is understood to involve the inhibition of protein synthesis.
References
- 1. Efficacy and safety of 14-day treatment with this compound and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 2. This compound and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of short course combination regimens with AmBisome, miltefosine and this compound for the treatment of visceral leishmaniasis (VL) in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised controlled trial of aminosidine (this compound) v sodium stibogluconate for treating visceral leishmaniasis in North Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceportal.msf.org [scienceportal.msf.org]
A Comparative Analysis of Paromomycin and Gentamicin on Protein Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Paromomycin and Gentamicin on protein synthesis, supported by experimental data and detailed methodologies.
This compound and gentamicin, both members of the aminoglycoside class of antibiotics, are crucial in treating a variety of bacterial and parasitic infections. Their primary mechanism of action involves the inhibition of protein synthesis by targeting the bacterial ribosome. While they share a common target, their specific effects on the intricate process of translation exhibit notable differences. This guide provides a detailed comparison of their mechanisms, supported by quantitative data, experimental protocols, and visual representations of their molecular interactions and experimental workflows.
Mechanism of Action: A Tale of Two Aminoglycosides
Both this compound and gentamicin exert their antimicrobial effects by binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[1][2] Specifically, they interact with the A site on the 16S rRNA, which is responsible for decoding the messenger RNA (mRNA) codons.[3] This binding event disrupts the fidelity and efficiency of translation in several ways:
-
Induction of mRNA Misreading: A primary consequence of this compound and gentamicin binding is the misreading of the genetic code.[1][4] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins that can be detrimental to the bacterial cell.[3]
-
Inhibition of Translocation: Both antibiotics also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon.[1] By hindering this movement, they effectively stall protein synthesis.
-
Disruption of Ribosomal Dynamics: More nuanced studies have revealed that this compound and gentamicin have complex and distinct effects on the conformational changes of the ribosome during translation. They both disrupt the rotation of the 30S subunit relative to the 50S subunit, a critical movement for the progression of elongation.[1]
While both drugs cause significant miscoding and inhibit translocation, the specifics of their impact on ribosomal dynamics differ. For instance, at a concentration of 1 µM, gentamicin has been shown to lengthen the lifetime of the non-rotated ribosomal state by three-fold.[1] In contrast, both this compound and gentamicin lengthen the lifetime of the rotated state of the ribosome.[1] Furthermore, studies suggest that gentamicin's effect on misreading increases with its concentration, indicating potential interaction with multiple sites on the ribosome, whereas this compound's effect does not show the same concentration dependence.[4]
Quantitative Comparison of Inhibitory Effects
To provide a clear comparison of the potency of these two aminoglycosides, the following table summarizes key quantitative data from various experimental studies.
| Parameter | This compound | Gentamicin | Organism/System | Reference |
| IC50 for Protein Synthesis Inhibition | 1.25 µg/mL | Not directly compared in the same study | Staphylococcus aureus | [No direct citation available] |
| 50% Growth Inhibition (IC50) | 22 µM | 10 µM (as G418) | Tetrahymena thermophila | [No direct citation available] |
| Effect on Translation Elongation Rate | Slows elongation 2- to 4-fold | Slows elongation 2- to 4-fold | Live E. coli cells | [5][6] |
| Effect on Ribosomal State Lifetime | Lengthens the rotated state lifetime | Lengthens the non-rotated state lifetime by 3-fold (at 1 µM) and the rotated state lifetime | In vitro translation system | [1] |
| mRNA Misreading Frequency | 15-fold increase in Leucine for Phenylalanine misreading (at 20 µM) | Not directly compared in the same study | Leishmania mexicana ribosomes | [2] |
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved, the following diagrams, created using the DOT language, illustrate the mechanism of action of these aminoglycosides and a typical experimental workflow for their analysis.
Caption: Mechanism of this compound and Gentamicin Action.
Caption: In Vitro Translation Assay Workflow.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Protocol 1: Determination of IC50 for Protein Synthesis Inhibition using a Cell-Free Translation Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound and gentamicin on bacterial protein synthesis in vitro.
Materials:
-
E. coli S30 cell-free extract system
-
mRNA template (e.g., encoding a reporter protein like luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine, or a substrate for the reporter protein)
-
Energy source (ATP, GTP) and regenerating system (creatine phosphate and creatine kinase)
-
Reaction buffer (containing Tris-HCl, Mg(OAc)₂, KOAc, DTT)
-
This compound and gentamicin stock solutions of known concentrations
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Scintillation fluid and counter (if using radiolabeling)
-
Luminometer or spectrophotometer (for reporter protein assays)
-
Microcentrifuge tubes and 96-well plates
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine the S30 extract, reaction buffer, amino acid mixture, and energy source.
-
Antibiotic Addition: Add varying concentrations of this compound or gentamicin to the reaction mixtures. Include a no-antibiotic control.
-
Initiation of Translation: Add the mRNA template to each reaction mixture to start protein synthesis.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Termination and Measurement:
-
For Radiolabeling: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Wash the precipitate with acetone, and measure the incorporated radioactivity using a scintillation counter.
-
For Reporter Protein: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a luminometer or spectrophotometer.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. Plot the percentage of inhibition against the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of mRNA Misreading using a Poly(U)-Directed in vitro Translation Assay
This protocol is designed to quantify the frequency of amino acid misincorporation induced by this compound and gentamicin. It utilizes a synthetic polyuridylic acid (poly(U)) mRNA, which should only code for the incorporation of phenylalanine. The incorporation of other amino acids, such as leucine or isoleucine, is a measure of misreading.
Materials:
-
E. coli S30 cell-free extract system
-
Poly(U) mRNA
-
Amino acid mixture lacking phenylalanine but containing radiolabeled leucine (e.g., ³H-leucine) and isoleucine (e.g., ¹⁴C-isoleucine)
-
Complete amino acid mixture with radiolabeled phenylalanine (e.g., ¹⁴C-phenylalanine) for control reactions
-
Energy source and reaction buffer as in Protocol 1
-
This compound and gentamicin stock solutions
-
TCA, scintillation fluid, and counter
Procedure:
-
Reaction Setup: Prepare two sets of reaction mixtures.
-
Misreading Assay: Use the amino acid mixture lacking phenylalanine but containing radiolabeled leucine and isoleucine.
-
Control Assay: Use the complete amino acid mixture with radiolabeled phenylalanine to measure total protein synthesis.
-
-
Antibiotic Addition: Add a fixed, sub-lethal concentration of this compound or gentamicin to the "Misreading Assay" tubes. Include a no-antibiotic control.
-
Initiation of Translation: Add poly(U) mRNA to all reaction tubes.
-
Incubation: Incubate all reactions at 37°C for 60 minutes.
-
Measurement: Terminate the reactions with TCA, precipitate the polypeptides, and measure the incorporated radioactivity for each amino acid in a scintillation counter.
-
Data Analysis:
-
Calculate the amount of misincorporated leucine and isoleucine in the presence and absence of the antibiotics.
-
Calculate the total amount of phenylalanine incorporated in the control reactions.
-
The misreading frequency is expressed as the ratio of misincorporated amino acids to the total amino acids incorporated (phenylalanine). Compare the misreading frequencies in the presence of this compound and gentamicin.
-
Conclusion
Both this compound and gentamicin are potent inhibitors of bacterial protein synthesis, acting on the 30S ribosomal subunit to induce mRNA misreading and inhibit translocation. While their overall effects are similar, detailed mechanistic studies reveal differences in their impact on the kinetics of ribosomal conformational changes during translation. Gentamicin appears to have a more pronounced effect on the non-rotated state of the ribosome and its misreading activity increases with concentration, suggesting a more complex interaction with its target. In contrast, this compound's primary effect is on the rotated state.
The quantitative data, while not always directly comparable across different studies and organisms, suggests that both are effective inhibitors, with gentamicin potentially having a lower IC50 for growth inhibition in some systems. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to further elucidate the subtle but significant differences in the mechanisms of these two important aminoglycoside antibiotics. A deeper understanding of these differences is crucial for the rational design of new antimicrobial agents and for optimizing the clinical use of existing ones.
References
- 1. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of aminoglycosides on the dynamics of translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matisse.ucsd.edu [matisse.ucsd.edu]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Synergistic Alliance of Paromomycin and Miltefosine: A Research Comparison Guide
A comprehensive analysis of preclinical and clinical data on the combined therapeutic effects of Paromomycin and miltefosine in the fight against leishmaniasis.
The combination of this compound (PM), an aminoglycoside antibiotic, and miltefosine (MF), an alkylphosphocholine drug, has emerged as a promising therapeutic strategy against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus. This guide provides a detailed comparison of the synergistic and additive effects of this drug combination, supported by experimental data from in vitro, in vivo, and clinical studies. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the current state of research, highlighting the potential of this combination therapy.
In Vitro Efficacy: A Mixed but Promising Picture
In vitro studies investigating the interaction between this compound and miltefosine have yielded varied results, ranging from indifferent to synergistic effects. The outcome often depends on the Leishmania species, the drug concentrations tested, and the specific experimental model used.
One key method to quantify drug interactions is the calculation of the sum of the fractional inhibitory concentrations (∑FIC). An ∑FIC value below 0.5 typically indicates synergy, a value between 0.5 and 4.0 suggests an indifferent interaction (additive effect), and a value above 4.0 points to antagonism.
| Study Type | Leishmania Species | Key Findings | Reference |
| In vitro drug interaction | L. donovani | Mean ∑FICs at the 50% effective concentration (EC50) ranged from 0.79 to 0.93, and at the EC90 from 0.77 to 1.35, indicating an indifferent interaction.[1] | [1] |
| In vitro drug interaction (isobologram) | L. infantum | The fixed-ratio isobologram method revealed an indifferent interaction between this compound and miltefosine.[2][3][4][5] | [2][3][4][5] |
While some in vitro studies point towards an additive rather than a synergistic effect, the lack of antagonism is a positive finding, suggesting that the drugs do not hinder each other's activity. The real strength of this combination, however, becomes more apparent in in vivo settings.
In Vivo Efficacy: A Clear Potentiation of Antileishmanial Activity
Animal models of visceral and cutaneous leishmaniasis have consistently demonstrated the enhanced efficacy of the this compound and miltefosine combination compared to monotherapy. The Activity Enhancement Index (AEI) is a metric used to quantify the degree of potentiation in vivo.
| Animal Model | Leishmania Species | Treatment Regimen | Key Findings | Reference |
| BALB/c mice | L. donovani | Miltefosine combined with this compound sulfate | Potentiation of miltefosine activity with an AEI of up to 7.22.[1] | [1] |
| Hamsters | L. infantum | Combination of PMM-MIL for 5 days | Superior efficacy in reducing parasite burdens in the liver, spleen, and bone marrow compared to monotherapy.[4][6] | [4][6] |
| BALB/c mice | L. (L.) major | Topical 10% this compound gel + oral 25 mg/kg/day miltefosine | Significant reduction in lesion size and parasite burden in the skin and spleen compared to monotherapy.[7][8] | [7][8] |
These in vivo studies highlight a significant synergistic or potentiating effect of the combination, leading to improved parasite clearance in key target organs. This enhanced in vivo activity, despite mixed in vitro results, suggests that the host's immune response may play a crucial role in the combination's efficacy.
Clinical Trials: A Safer and Effective Alternative
The promising preclinical data paved the way for clinical trials, particularly in Eastern Africa, a region with a high burden of visceral leishmaniasis. These trials have compared the this compound-miltefosine (PM/MF) combination with the standard of care, which often involves toxic and painful injections of sodium stibogluconate (SSG).
| Trial Phase | Location | Comparator | Key Efficacy Findings | Key Safety and Usability Findings | Reference |
| Phase 3, Randomized, Controlled | Eastern Africa | Sodium stibogluconate + this compound (SSG/PM) | Definitive cure rate of 91.2% for PM/MF vs. 91.8% for SSG/PM at 6 months, demonstrating non-inferiority in per-protocol analysis.[9][10][11][12] | PM/MF has a shorter treatment duration (14 vs. 17 days), fewer injections, and no risk of SSG-related cardiotoxicity.[10][11][13] | [9][10][11][12][13] |
The clinical trial results are highly encouraging, positioning the PM/MF combination as a viable, safer, and more patient-friendly alternative to existing treatments for visceral leishmaniasis.[11][13]
Proposed Mechanism of Synergistic Action: Immune Response Modulation
Research suggests that the synergistic effect of this compound and miltefosine may be, in part, mediated by their interaction with the host's immune system. A proposed mechanism involves the activation of Toll-like receptor 4 (TLR4).
Computational and in vitro studies suggest that both drugs can interact with TLR4, leading to the activation of the MyD88-dependent signaling pathway.[14] This, in turn, promotes the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the generation of nitric oxide (NO).[14] Both TNF-α and NO are crucial components of the host's immune response that lead to the killing of intracellular Leishmania amastigotes.[14]
Experimental Protocols
To facilitate further research, this section provides an overview of the methodologies commonly employed in the evaluation of the this compound and miltefosine combination.
In Vitro Drug Susceptibility and Synergy Assessment
-
Parasite and Cell Culture : Leishmania promastigotes are cultured to a stationary phase and then used to infect a macrophage cell line (e.g., J774A.1) or primary macrophages.
-
Drug Preparation and Exposure : Stock solutions of this compound and miltefosine are prepared. The drugs are then combined in fixed ratios (e.g., 4:1, 1:1, 1:4 of their respective IC50 values) and serially diluted.
-
Infection and Treatment : Macrophages are infected with Leishmania promastigotes, allowing them to differentiate into amastigotes. After a period of infection, the cells are treated with the drug combinations.
-
Assessment of Parasite Load : After a defined incubation period (e.g., 72 hours), the cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.
-
Data Analysis : The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated. These values are then used to construct an isobologram and calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction (synergistic, additive, or antagonistic).
In Vivo Efficacy Evaluation in Animal Models
-
Animal Infection : Laboratory animals, such as BALB/c mice or golden hamsters, are infected with a standardized dose of Leishmania parasites (e.g., via intravenous or intradermal injection).
-
Treatment Initiation : After a pre-determined period to allow for the establishment of infection, animals are randomly assigned to treatment groups: vehicle control, this compound monotherapy, miltefosine monotherapy, and the combination of this compound and miltefosine.
-
Drug Administration : The drugs are administered according to a defined dosage and schedule (e.g., oral gavage for miltefosine and subcutaneous injection for this compound for a specific number of consecutive days).
-
Evaluation of Parasite Burden : At the end of the treatment period, animals are euthanized, and target organs (liver, spleen, bone marrow, and skin lesion for cutaneous leishmaniasis) are collected. The parasite burden is quantified using methods such as microscopic counting of amastigotes in stained tissue imprints (Leishman-Donovan Units), limiting dilution assay, or quantitative PCR.
-
Data Analysis : The percentage of parasite inhibition in the treated groups is calculated relative to the control group. The Activity Enhancement Index (AEI) can be calculated to quantify the degree of potentiation.
Conclusion
The combination of this compound and miltefosine represents a significant advancement in the treatment of leishmaniasis. While in vitro studies show predominantly additive effects, the potentiation observed in vivo and the successful outcomes in clinical trials underscore the therapeutic potential of this combination. The favorable safety profile and ease of administration compared to older regimens make it a valuable alternative, particularly in resource-limited settings. Future research should continue to explore the underlying mechanisms of synergy, optimize dosing regimens for different Leishmania species and clinical manifestations, and monitor for the potential development of drug resistance.
References
- 1. In Vitro and In Vivo Interactions between Miltefosine and Other Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined treatment of miltefosine and this compound delays the onset of experimental drug resistance in Leishmania infantum | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Combined treatment of miltefosine and this compound delays the onset of experimental drug resistance in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined treatment of miltefosine and this compound delays the onset of experimental drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Combined topical this compound and oral miltefosine treatment of mice experimentally infected with Leishmania (Leishmania) major leads to reduction in both lesion size and systemic parasite burdens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of 14-day treatment with this compound and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 11. This compound and miltefosine combination as an alternative to treat patients with visceral leishmaniasis in Eastern Africa: A randomized, controlled, multicountry trial | DNDi América Latina [dndial.org]
- 12. researchgate.net [researchgate.net]
- 13. Miltefosine + this compound combination (Africa) | DNDi [dndi.org]
- 14. Combination of this compound and miltefosine promotes TLR4-dependent induction of antileishmanial immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Antiprotozoal Cross-Resistance with Paromomycin
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the treatment of protozoal infections. Paromomycin, an aminoglycoside antibiotic, is a critical component of the therapeutic arsenal against several parasitic diseases, including leishmaniasis, amebiasis, and giardiasis. Understanding its cross-resistance profile with other antiprotozoal agents is paramount for effective treatment strategies and the development of new therapeutic regimens. This guide provides a comparative analysis of this compound cross-resistance studies in Leishmania donovani, Entamoeba histolytica, and Giardia lamblia, supported by experimental data and detailed methodologies.
Cross-Resistance Profiles: A Quantitative Comparison
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other antiprotozoal drugs against wild-type and resistant strains of key protozoan parasites. This data provides a quantitative insight into the extent of cross-resistance.
Leishmania donovani
A study on a this compound-resistant (PRr) strain of L. donovani revealed a specific resistance profile with no significant cross-resistance to other first-line antileishmanial drugs.
Table 1: In vitro susceptibility of wild-type (WT) and this compound-resistant (PRr) L. donovani promastigotes to various antileishmanial drugs.
| Drug | WT IC50 (µM) | PRr IC50 (µM) | Resistance Index (Fold) |
| This compound | 50 ± 2.5 | 145 ± 5.0 | ~3 |
| Pentavalent Antimony (SbV) | 450 ± 15 | 460 ± 20 | ~1 |
| Pentamidine | 2.5 ± 0.3 | 2.8 ± 0.4 | ~1.1 |
| Amphotericin B | 0.2 ± 0.05 | 0.22 ± 0.06 | ~1.1 |
| Miltefosine | 5.0 ± 0.5 | 5.5 ± 0.7 | ~1.1 |
Data adapted from a study where this compound resistance was induced by serial passage.[1]
Entamoeba histolytica
In a study investigating trifluoromethionine resistance in E. histolytica, the trifluoromethionine-resistant (TFMR) strain did not exhibit cross-resistance to this compound or other commonly used anti-amoebic drugs.
Table 2: In vitro susceptibility of wild-type (WT) and trifluoromethionine-resistant (TFMR) E. histolytica trophozoites to various antiamoebic drugs.
| Drug | WT IC50 (mg/L) | TFMR IC50 (mg/L) | Resistance Index (Fold) |
| Trifluoromethionine | 2.6 | >400 | >154 |
| This compound | 4.5 | 4.2 | ~0.9 |
| Metronidazole | 1.8 | 1.5 | ~0.8 |
| Chloroquine | 3.2 | 3.5 | ~1.1 |
| Tinidazole | 1.2 | 1.1 | ~0.9 |
Data adapted from a study where trifluoromethionine resistance was induced in vitro.[2]
Giardia lamblia
While studies specifically inducing this compound resistance in G. lamblia and testing for cross-resistance are limited, in vitro susceptibility testing of various clinical isolates provides valuable data on the general efficacy of different antigiardial agents. It is important to note that resistance mechanisms against this compound in Giardia have not been extensively investigated, though cross-resistance among nitro-compounds is common.[3]
Table 3: In vitro susceptibility of various Giardia lamblia isolates to different antigiardial drugs.
| Drug | IC50 Range (µM) |
| This compound | MIC > 10 µg/ml for some strains |
| Metronidazole | 2.4 - 11.5 |
| Albendazole | 0.027 - 0.192 |
| Tinidazole | 0.2 - 12.5 µg/ml (MIC) |
Data compiled from multiple studies on various G. lamblia isolates.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cross-resistance studies. Below are the experimental protocols for determining the in vitro susceptibility of the protozoan parasites discussed.
Leishmania donovani Promastigote Susceptibility Assay
-
Parasite Culture: L. donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 24°C.
-
Drug Preparation: Stock solutions of drugs are prepared in appropriate solvents (e.g., water for this compound, DMSO for others) and serially diluted in culture medium.
-
Assay Procedure:
-
Promastigotes in the logarithmic phase of growth are seeded into 96-well plates at a density of 2 x 10^5 cells/well.
-
Varying concentrations of the test drugs are added to the wells.
-
Plates are incubated at 24°C for 72 hours.
-
Parasite viability is assessed using the Alamar Blue assay. 20 µL of Alamar Blue is added to each well, and the plates are incubated for another 4-6 hours.
-
The absorbance is measured at 570 nm and 600 nm using a microplate reader.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
Entamoeba histolytica Trophozoite Susceptibility Assay
-
Parasite Culture: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium supplemented with 10% adult bovine serum, 1% Diamond's vitamin-tween 80 solution, and antibiotics at 37°C.
-
Drug Preparation: Drugs are dissolved in appropriate solvents and serially diluted.
-
Assay Procedure:
-
Trophozoites in the logarithmic growth phase are harvested and seeded into 16 x 125 mm screw-cap tubes at a density of 1 x 10^4 cells/tube.
-
A range of drug concentrations is added to the tubes.
-
The tubes are incubated at 37°C for 48 hours.
-
After incubation, the tubes are placed on ice for 10 minutes to detach the amoebae.
-
The number of viable trophozoites is determined by counting with a hemocytometer using trypan blue exclusion.
-
-
Data Analysis: The IC50 is calculated by fitting a non-linear regression curve to the concentration-percentage survival growth curve.[2]
Giardia lamblia Trophozoite Susceptibility Assay
-
Parasite Culture: G. lamblia trophozoites (e.g., WB strain) are grown axenically in TYI-S-33 medium supplemented with 10% bovine serum and antibiotics at 37°C in screw-capped tubes.
-
Drug Preparation: Stock solutions of drugs are prepared and serially diluted in the culture medium.
-
Assay Procedure:
-
Trophozoites from confluent cultures are harvested and inoculated into new tubes containing pre-warmed medium with various drug concentrations.
-
The tubes are incubated at 37°C for 48 hours.
-
After incubation, the tubes are chilled on ice to detach the trophozoites.
-
The number of viable trophozoites is counted using a hemocytometer.
-
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits parasite growth by 50% compared to drug-free controls, is determined from the dose-response curve.
Mechanisms of Action and Resistance
Understanding the molecular mechanisms underlying drug action and resistance is crucial for overcoming treatment failures.
This compound
Mechanism of Action: this compound is an aminoglycoside that primarily inhibits protein synthesis by binding to the A-site on the 16S ribosomal RNA of the 30S ribosomal subunit. This binding interferes with codon recognition, leading to mistranslation and the production of non-functional proteins, ultimately resulting in cell death.[6] In Leishmania, it has also been suggested to disrupt the mitochondrial membrane potential.[1]
Mechanism of Resistance: In Leishmania, resistance to this compound is primarily associated with decreased intracellular drug accumulation.[1] This can be due to a reduction in drug uptake. Studies have also implicated the upregulation of proteins involved in vesicular trafficking, suggesting that the drug may be sequestered in intracellular vesicles.
Caption: Mechanism of action and resistance to this compound.
Other Antiprotozoals
Miltefosine:
-
Mechanism of Action: An alkylphosphocholine analog that interferes with lipid metabolism and signal transduction pathways in the parasite.
-
Mechanism of Resistance (Leishmania): Primarily due to decreased drug accumulation, which can be caused by mutations in a miltefosine transporter (LdMT) or by increased efflux mediated by ABC transporters like P-glycoprotein.
Amphotericin B:
-
Mechanism of Action: A polyene antifungal that binds to ergosterol in the parasite's cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Mechanism of Resistance (Leishmania): Often involves alterations in the sterol composition of the cell membrane, reducing the binding affinity of the drug. Increased drug efflux through ABC transporters can also contribute to resistance.
Metronidazole:
-
Mechanism of Action: A prodrug that is activated under anaerobic conditions by reduction of its nitro group. The activated form induces damage to DNA and other macromolecules.
-
Mechanism of Resistance (Giardia): Can involve decreased activity of enzymes required for its activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. academic.oup.com [academic.oup.com]
Paromomycin's Selective Strike: A Comparative Analysis of its Effects on Parasite vs. Mammalian Cells
For Immediate Publication
Researchers, scientists, and drug development professionals will find compelling evidence in this guide detailing the differential effects of the aminoglycoside antibiotic, Paromomycin, on parasitic and mammalian cells. This report synthesizes key experimental findings, offering a clear comparison of the drug's potent anti-parasitic activity against its minimal impact on host cells, thereby validating its therapeutic window.
This compound, an aminocyclitol glycoside antibiotic, has demonstrated significant efficacy in treating parasitic infections, most notably leishmaniasis.[1][2][3] Its clinical success is underpinned by a remarkable degree of selective toxicity, a quality highly sought after in antimicrobial drug development. This guide presents a comprehensive overview of the experimental data that substantiates this selectivity, focusing on the molecular mechanisms that differentiate its impact on parasites, such as Leishmania, from that on their mammalian hosts.
Quantitative Comparison of this compound's Effects
The selective action of this compound is most evident when comparing its effects on key cellular processes in both parasite and mammalian cells. The following tables summarize the quantitative data from various studies, highlighting the stark contrast in sensitivity.
| Parameter | Leishmania mexicana | Mammalian Cells (Rat Liver) | Reference |
| Inhibition of In Vitro Polypeptide Synthesis (poly(U) mRNA) | Significantly decreased | Barely reduced | [1] |
| Translation Misreading Frequency (Leucine misincorporation with poly(U)) | 10-fold higher than mammalian systems | Minimal | [4] |
| This compound Binding to Ribosomal RNA Decoding Site | Strong binding | Practically no interaction | [1][5] |
| Cell Type | IC50 (µM) | Reference |
| Leishmania donovani promastigotes | ~200 | [4] |
| Leishmania amazonensis (clinical isolate) promastigotes | EC50 ~14.5-fold lower than reference strain | [6] |
| Mammalian Macrophages (for cytotoxicity) | CC50 = 962.4 ± 65.1 (48h) | [6] |
Mechanism of Differential Action: A Tale of Two Ribosomes
The primary mechanism underlying this compound's selective toxicity lies in the subtle yet critical structural differences between parasite and mammalian ribosomes.[1][5] this compound exerts its antimicrobial effect by binding to the A-site of the small ribosomal subunit, interfering with protein synthesis.[7][8] This interference manifests in two key ways: inhibition of translocation and induction of mRNA misreading, leading to the production of non-functional proteins and ultimately, cell death.[7][9]
Crucially, studies have shown that this compound binds with high affinity to the ribosomal decoding site of Leishmania, while exhibiting virtually no interaction with the corresponding site on mammalian ribosomes.[1][5] This differential binding is the cornerstone of its therapeutic efficacy, allowing for the targeted disruption of protein synthesis in the parasite with minimal off-target effects in the host.
Beyond its ribosomal effects, this compound has also been shown to affect the mitochondrial membrane potential in Leishmania, further contributing to its anti-parasitic activity.[10]
Caption: Mechanism of this compound's selective action.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Protein Synthesis Assay
Objective: To measure the effect of this compound on polypeptide synthesis in cell-free systems from both parasite and mammalian sources.
Methodology:
-
Preparation of Cell-Free Lysates:
-
Leishmania mexicana promastigotes are harvested in mid-log phase, washed, and lysed by gentle homogenization.
-
Rat liver is homogenized to prepare a mammalian cell-free extract.
-
Both lysates are centrifuged to remove cellular debris, and the supernatant containing ribosomes and translation factors is collected.
-
-
Translation Reaction:
-
Reaction mixtures are prepared containing the cell-free lysate, an energy source (ATP and GTP), amino acids (including a radiolabeled amino acid such as [¹⁴C]-phenylalanine), and a synthetic mRNA template (e.g., poly(U)).
-
Varying concentrations of this compound are added to the experimental tubes.
-
The reactions are incubated at an optimal temperature (e.g., 30°C for Leishmania, 37°C for rat liver) for a defined period.
-
-
Measurement of Protein Synthesis:
-
The reaction is stopped by the addition of trichloroacetic acid (TCA) to precipitate the newly synthesized polypeptides.
-
The precipitate is collected on glass fiber filters, washed, and dried.
-
The amount of incorporated radiolabeled amino acid is quantified using a scintillation counter.
-
The results are expressed as a percentage of the control (no this compound).
-
Ribosomal RNA Binding Assay (Surface Plasmon Resonance)
Objective: To quantify the binding affinity of this compound to the ribosomal RNA decoding site of parasites and mammals.
Methodology:
-
Immobilization of RNA Oligonucleotides:
-
Short RNA oligonucleotides corresponding to the A-site of the small subunit ribosomal RNA from both Leishmania and mammalian sources are synthesized.
-
The RNA oligonucleotides are immobilized on the surface of a sensor chip.
-
-
Binding Analysis:
-
A solution of this compound at various concentrations is flowed over the sensor chip surface.
-
The binding of this compound to the immobilized RNA is detected in real-time as a change in the refractive index, measured in resonance units (RU).
-
-
Data Analysis:
-
The association and dissociation rates are calculated from the sensorgrams.
-
The equilibrium dissociation constant (KD) is determined to quantify the binding affinity. A lower KD value indicates a higher binding affinity.
-
Caption: A generalized workflow for comparing this compound's effects.
Conclusion
The collective evidence from in vitro and in vivo studies robustly validates the differential effects of this compound on parasite versus mammalian cells.[1][4][5] The high-affinity binding of this compound to the parasite ribosome, leading to the inhibition of protein synthesis and induction of misreading, stands in stark contrast to its negligible interaction with mammalian ribosomes.[1][5] This molecular selectivity forms the basis of its therapeutic utility, enabling the effective treatment of parasitic diseases with a favorable safety profile.[11][12][13] Further research into the nuances of this differential targeting can pave the way for the development of even more potent and selective anti-parasitic agents.
References
- 1. Differential effects of this compound on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interest in this compound for the treatment of visceral leishmaniasis (kala-azar) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of this compound on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of this compound against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 8. This compound Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of this compound –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is this compound an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Efficacy and Safety of this compound for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jwatch.org [jwatch.org]
Comparative Efficacy of Topical Paromomycin Formulations for Cutaneous Leishmaniasis: A Guide for Researchers
An in-depth analysis of clinical trial data on various topical paromomycin formulations for the treatment of cutaneous leishmaniasis, offering a comparative assessment of their efficacy and safety profiles against other therapeutic modalities.
This guide provides a comprehensive comparison of different topical this compound formulations used in the treatment of cutaneous leishmaniasis (CL). The data presented is compiled from a range of clinical studies to aid researchers, scientists, and drug development professionals in understanding the current landscape of topical treatments for this neglected tropical disease. The following sections detail the performance of this compound, both as a standalone therapy and in combination with other agents, and compare it with alternative treatments.
This compound Formulations vs. Vehicle Control
Clinical trials have consistently demonstrated the superiority of this compound-based topical treatments over placebo. In a significant phase 3 trial conducted in Tunisia for Leishmania major infection, a 15% this compound cream, both with and without 0.5% gentamicin, showed significantly higher cure rates compared to a vehicle control.[1][2] The cure rate for the index lesion was 82% for this compound alone and 81% for the this compound-gentamicin combination, in stark contrast to the 58% cure rate observed in the vehicle control group[1][2]. A similar study focusing on New World cutaneous leishmaniasis, primarily caused by Leishmania panamensis, also found cure rates of approximately 80% for both this compound and this compound-gentamicin formulations, with no statistically significant difference between the two[3].
| Treatment Group | Cure Rate of Index Lesion (%) | Leishmania Species | Reference |
| 15% this compound | 82 | L. major | [1] |
| 15% this compound + 0.5% Gentamicin | 81 | L. major | [1] |
| Vehicle Control | 58 | L. major | [1] |
| 15% this compound | 78 | L. panamensis | [3] |
| 15% this compound + 0.5% Gentamicin | 79 | L. panamensis | [3] |
Combination Therapies with this compound
The addition of other active ingredients to this compound formulations has been explored to enhance efficacy.
This compound with Gentamicin
The combination of 15% this compound with 0.5% gentamicin has been extensively studied. However, clinical trials in both Old World (L. major) and New World (L. panamensis) leishmaniasis have not shown a statistically significant improvement in cure rates with the addition of gentamicin compared to this compound alone[1][3].
This compound with Methylbenzethonium Chloride (MBCL)
A meta-analysis of 14 randomized controlled trials suggested that topical this compound demonstrates therapeutic activity, particularly when combined with methylbenzethonium chloride (MBCL)[4][5]. This combination appeared to be more effective than this compound used alone, although it was also associated with increased local reactions[4][5]. One study in Turkey compared a 15% this compound ointment with 12% MBCL to oral ketoconazole.
This compound with Urea
A study in Ecuador compared two topical this compound formulations, 15% this compound with 12% MBCL and 15% this compound with 10% urea, against the standard treatment of intramuscular meglumine antimoniate.[6] At 12 weeks, the cure rates for the this compound-MBCL and this compound-urea groups were 79.3% and 70%, respectively, which were not significantly different from the 91.7% cure rate of the meglumine antimoniate group[6]. However, the healing time was significantly faster with meglumine antimoniate[6].
This compound Formulations vs. Other Active Treatments
Comparison with Antimonials
Systemic pentavalent antimonials have long been the standard of care for CL, but their use is limited by toxicity and the need for parenteral administration[4][5]. A meta-analysis found that the efficacy of topical this compound was not significantly different from intralesional pentavalent antimony compounds for Old World CL[4][5]. However, for New World CL, topical this compound was found to be inferior to parenteral pentavalent antimony compounds[4][5]. A study in Ecuador found that while meglumine antimoniate led to faster healing, the ultimate cure rates at 12 weeks for topical this compound with MBCL or urea were not significantly different[6].
| Treatment Group | Cure Rate at 12 Weeks (%) | Mean Healing Time (days) | Leishmania Species | Reference |
| 15% this compound + 12% MBCL | 79.3 | 43.1 | New World | [6] |
| 15% this compound + 10% Urea | 70.0 | 43.5 | New World | [6] |
| Meglumine Antimoniate (IM) | 91.7 | 29.5 | New World | [6] |
Comparison with Other Topical and Oral Agents
A study in BALB/c mice infected with L. major or L. amazonensis found that a 10% this compound hydrophilic gel was significantly more effective than a 1% fluconazole cream, leading to the healing of ulcers in all animals after 28 days of treatment, whereas none were cured by fluconazole[7][8]. Another study in Turkey compared 15% this compound with 12% MBCL ointment to oral ketoconazole, though the detailed results of this comparison were not available in the initial search. A clinical trial in Bolivia is currently comparing topical this compound cream to intralesional pentamidine and a vehicle cream for L. braziliensis[9].
Experimental Protocols
Phase 3 Trial of this compound with and without Gentamicin for L. major[1][2]
-
Study Design: A randomized, vehicle-controlled, double-blind phase 3 trial.
-
Participants: 375 patients in Tunisia with one to five ulcerative lesions from cutaneous leishmaniasis.
-
Treatment Arms:
-
15% this compound-0.5% gentamicin cream
-
15% this compound alone cream
-
Vehicle control cream
-
-
Application: Each lesion was treated once daily for 20 days.
-
Primary Endpoint: Cure of the index lesion, defined as at least a 50% reduction in lesion size by day 42, complete re-epithelialization by day 98, and no relapse by day 168.
Comparative Study of this compound Formulations vs. Meglumine Antimoniate for New World CL[6]
-
Study Design: A randomized, controlled, double-blind (for this compound arms) study.
-
Participants: 120 Ecuadorian patients with ulcerated lesions.
-
Treatment Arms:
-
15% this compound + 12% methylbenzethonium chloride in a soft white paraffin base, applied twice daily for 30 days.
-
15% this compound + 10% urea in the same paraffin base, applied for 30 days.
-
20mg/kg/day of intramuscular meglumine antimoniate for 10 days.
-
-
Primary Endpoint: Clinical cure at 6 and 12 weeks post-treatment initiation.
Preclinical Study of this compound Gel vs. Fluconazole Cream[7][8]
-
Study Design: In vivo study in an animal model.
-
Subjects: BALB/c mice experimentally infected with L. major or L. amazonensis.
-
Treatment Arms:
-
10% this compound hydrophilic gel
-
1% fluconazole cream
-
Placebo gel (without this compound)
-
-
Application: 50 µl of the formulation was applied to cover the lesion.
-
Primary Endpoint: Lesion size, measured weekly with a caliper.
Visualizing Experimental Workflows
Caption: A generalized workflow for a randomized controlled clinical trial comparing topical treatments for cutaneous leishmaniasis.
Caption: Workflow of a preclinical in vivo study comparing the efficacy of different topical formulations for cutaneous leishmaniasis in a mouse model.
References
- 1. Topical this compound with or without gentamicin for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Cream Cures Cutaneous Leishmaniasis [medscape.com]
- 3. Topical this compound for New World cutaneous leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Is this compound an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Is this compound an Effective and Safe Treatment against Cutaneous Leishmaniasis? A Meta-Analysis of 14 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effectiveness of two topical this compound treatments versus meglumine antimoniate for New World cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the efficacy of formulations containing fluconazole or this compound for topical treatment of infections by Leishmania (Leishmania) major and Leishmania (Leishmania) amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Paromomycin
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the aminoglycoside antibiotic, Paromomycin. Adherence to these procedures will help mitigate risks and ensure the integrity of your experimental outcomes.
Immediate Safety and Hazard Information
This compound sulfate is a broad-spectrum antibiotic that, while effective in research applications, requires careful handling due to its potential hazards. It is crucial to be aware of the following classifications and immediate actions in case of exposure.
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Danger | H302: Harmful if swallowed.[1] H311+H331: Toxic in contact with skin or if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[1][2] | P264: Wash hands thoroughly after handling.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2] |
| Eye Irritation |
| Warning | H319: Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Reproductive Toxicity |
| Danger | H361: Suspected of damaging fertility or the unborn child.[1] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[1][2] | P271: Use only outdoors or in a well-ventilated area.[2] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.[2][3] If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[2] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Wash out the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Personal Protective Equipment (PPE) and Handling
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4] An eyewash station should be readily available.[3] | Protects against splashes and dust particles that can cause serious eye irritation. |
| Skin Protection | A laboratory coat should be worn.[4] For larger quantities or prolonged handling, clothing that provides comprehensive skin protection is recommended.[3] | Prevents skin contact and contamination of personal clothing. |
| Hand Protection | Chemical-resistant gloves such as nitrile, PVC, or neoprene rubber.[3][4] Double gloving may be considered for extended handling.[4] Regularly inspect gloves for any signs of degradation.[4] | Protects against skin irritation and absorption. |
| Respiratory Protection | For handling solids and creating dust, a particulate respirator is recommended.[4] In a well-ventilated area, respiratory protection may not be necessary for normal use of solutions.[3] | Prevents inhalation of harmful dust or aerosols. |
Handling and Storage:
-
Handling: Avoid all personal contact, including inhalation of dust and aerosols.[2][4] Work in a well-ventilated area, preferably in a chemical fume hood when handling the solid form.[2] Minimize dust generation.[5] Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Storage: Store in a tightly sealed, clearly labeled container.[4] Keep in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
Operational Plans: Experimental Protocols
Detailed methodologies for common laboratory procedures involving this compound are provided below.
Preparation of this compound Stock Solution
Aqueous solutions of this compound sulfate can be prepared by dissolving the solid in aqueous buffers. For example, the solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is recommended not to store aqueous solutions for more than one day.[6]
Materials:
-
This compound sulfate powder
-
Sterile distilled water or appropriate sterile buffer (e.g., PBS)
-
Sterile conical tubes or flasks
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
In a biological safety cabinet or a designated clean area, weigh the desired amount of this compound sulfate powder using an analytical balance.
-
Transfer the powder to a sterile conical tube or flask.
-
Add the required volume of sterile distilled water or buffer to achieve the desired concentration.
-
Vortex the solution until the this compound sulfate is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Label the container with the name of the solution, concentration, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically 2-8°C for short-term storage).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of a bacterial isolate to this compound.
Materials:
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
This compound antibiotic disks
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or caliper
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial broth culture.
-
Remove excess inoculum by pressing the swab against the inside of the tube.[7]
-
Streak the swab evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate 60 degrees and repeat the streaking two more times to ensure complete coverage.[6]
-
Allow the plate to dry for 3-5 minutes.[6]
-
Using sterile forceps or a disk dispenser, place a this compound antibiotic disk onto the surface of the agar.[7]
-
Gently press the disk to ensure it adheres to the agar.
-
Invert the plate and incubate at 35-37°C for 16-24 hours.[7]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.[7]
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established clinical laboratory standards.[7]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plate
-
Bacterial culture in broth (adjusted to a standardized concentration)
-
Mueller-Hinton broth (MHB)
-
This compound stock solution
-
Multichannel pipette
-
Plate reader (optional, for measuring optical density)
Procedure:
-
Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).
-
Prepare the bacterial inoculum in MHB to the desired final concentration.
-
Add 50 µL of the bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 37°C for 16-24 hours.[8]
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[8] Optionally, the optical density can be measured using a plate reader.
Mechanism of Action and Experimental Workflow Diagrams
To visualize the processes involved in handling and testing this compound, the following diagrams are provided.
Caption: this compound's mechanism of action involves binding to the 30S ribosomal subunit.
Caption: A generalized workflow for antimicrobial susceptibility testing.
Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the spread of antibiotic resistance.
Waste Segregation and Collection:
-
Solid Waste: All non-sharp solid waste contaminated with this compound, including gloves, bench paper, and empty vials, should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-proof, labeled sharps container.
-
Liquid Waste: Aqueous solutions of this compound and contaminated media should be collected in a sealed, break-resistant container labeled as hazardous chemical waste.[9] Do not pour this compound solutions down the drain.
Decontamination and Disposal Procedures:
-
Decontamination of Surfaces and Equipment: All work surfaces and non-disposable equipment that have come into contact with this compound should be decontaminated. A common procedure involves cleaning with a suitable laboratory disinfectant, followed by a thorough rinse with water.
-
Inactivation of this compound in Liquid Waste: For laboratories with established protocols, chemical inactivation of antibiotic waste may be an option. However, aminoglycosides like this compound are generally heat-stable, and autoclaving alone may not be sufficient for their degradation.[10] Therefore, liquid waste containing this compound should be treated as chemical waste.
-
Final Disposal: All collected this compound waste (solid, sharps, and liquid) must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these safety protocols, operational procedures, and disposal plans, you can ensure a safe and compliant laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before handling any chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mylens.ai [mylens.ai]
- 4. apec.org [apec.org]
- 5. researchgate.net [researchgate.net]
- 6. asm.org [asm.org]
- 7. microbenotes.com [microbenotes.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.cat [uab.cat]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
